2-Fluoro-3-methylbenzyl bromide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGWFNZSJBIAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333883 | |
| Record name | 2-Fluoro-3-methylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151412-12-3 | |
| Record name | 2-Fluoro-3-methylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 151412-12-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 2-Fluoro-3-methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-methylbenzyl bromide, with CAS number 151412-12-3, is a halogenated aromatic compound.[1][2] Structurally, it is a derivative of toluene, featuring a fluorine atom and a bromomethyl group attached to the benzene ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex organic molecules. Its utility stems from the reactive nature of the benzylic bromide, which makes it an excellent alkylating agent for introducing the 2-fluoro-3-methylbenzyl moiety into various molecular scaffolds. Understanding its physical properties is crucial for its safe handling, storage, and effective use in synthetic protocols.
Core Physical and Chemical Properties
The physical characteristics of this compound are essential for its application in a laboratory setting. These properties dictate the conditions required for reactions, purification, and storage.
| Property | Value | Source |
| CAS Number | 151412-12-3 | [1][2] |
| Molecular Formula | C₈H₈BrF | [2][3] |
| Molecular Weight | 203.05 g/mol | [2] |
| Physical Form | Liquid | [1][3] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 97-101 °C at 15 Torr | [4] |
| Refractive Index | 1.5450-1.5500 @ 20°C | [3] |
| Purity | ≥96.0% - 98% | [1][3] |
Synthetic Applications: An Overview
Due to its chemical structure, this compound is primarily used as a building block in organic synthesis. The presence of the reactive benzyl bromide group allows for its participation in nucleophilic substitution reactions. This makes it a key reagent for introducing the 2-fluoro-3-methylbenzyl group into molecules, a common strategy in medicinal chemistry to modulate the biological activity of a compound.[5] A frequent application is in the synthesis of ethers and esters by reacting it with alcohols or carboxylic acids, respectively.
The following diagram illustrates a general experimental workflow for the utilization of this compound in a Williamson ether synthesis, a fundamental reaction in organic chemistry for the formation of ethers.[6][7]
Experimental Protocols
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] A common method for determining the boiling point of a small quantity of liquid involves a Thiele tube or a similar heating apparatus.[9][10]
-
Preparation : A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.
-
Heating : The fusion tube is attached to a thermometer and heated in a controlled manner using a heating block or Thiele tube.[9][11]
-
Observation : As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Measurement : The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance. An Abbe refractometer is a common instrument for this measurement.
-
Calibration : The refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application : A few drops of this compound are placed on the prism of the refractometer.
-
Measurement : The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Reading : The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Safety and Handling
This compound is classified as a hazardous substance.
-
Hazard Statements : H314 - Causes severe skin burns and eye damage.[1]
-
Signal Word : Danger.[1]
-
Precautionary Statements :
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Storage should be in a cool, dry place away from incompatible materials.
References
- 1. This compound | 151412-12-3 [sigmaaldrich.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-FLUORO-4-METHYLBENZYL BROMIDE | 118745-63-4 [m.chemicalbook.com]
- 5. 3-Methylbenzyl bromide (620-13-3) at Nordmann - nordmann.global [nordmann.global]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. byjus.com [byjus.com]
An In-depth Technical Guide to 2-Fluoro-3-methylbenzyl bromide (CAS: 151412-12-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-3-methylbenzyl bromide, a key intermediate in organic synthesis with potential applications in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis and reactivity, and its relevance in the context of drug discovery, particularly as a potential building block for modulators of the Stearoyl-CoA desaturase 1 (SCD1) signaling pathway.
Chemical and Physical Properties
This compound, with the CAS number 151412-12-3, is a substituted aromatic halide. It is a clear, colorless liquid at room temperature.[1][2] The presence of a fluorine atom and a methyl group on the benzene ring, along with the reactive benzyl bromide moiety, makes it a versatile reagent in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 151412-12-3 | [3][4] |
| Molecular Formula | C₈H₈BrF | [3][5] |
| Molecular Weight | 203.05 g/mol | [3][5] |
| IUPAC Name | 1-(bromomethyl)-2-fluoro-3-methylbenzene | [1][2] |
| Synonyms | α-Bromo-2-fluoro-m-xylene | [4] |
| Appearance | Clear colorless liquid | [1][2] |
| Purity | ≥96.0% to 98% | [1][2][6] |
| Boiling Point | 168 °C at 15 mmHg | [4][6] |
| Refractive Index | 1.5450-1.5500 @ 20 °C | [1][2] |
| Storage Temperature | Ambient | [4][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The gas-phase infrared spectrum of this compound is available through the NIST WebBook.[3][5] The spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl and methylene groups, C=C stretching of the aromatic ring, and C-F and C-Br stretching vibrations.
Mass Spectrometry (MS)
Electron ionization mass spectrometry data for this compound is also noted as being available from NIST.[3][5] The mass spectrum would likely show the molecular ion peak and fragmentation patterns characteristic of a benzyl bromide, including the loss of the bromine atom and subsequent rearrangements of the resulting benzyl cation.
Synthesis and Reactivity
Synthesis
A generalized workflow for this synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of this compound.
A potential alternative synthetic route could involve the reduction of 2-fluoro-3-methylbenzoic acid to the corresponding benzyl alcohol, followed by conversion to the benzyl bromide using a reagent like phosphorus tribromide or hydrobromic acid.
Reactivity and Experimental Protocols
This compound is an electrophilic alkylating agent. The carbon atom of the bromomethyl group is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reactivity makes it a useful reagent for introducing the 2-fluoro-3-methylbenzyl group into various molecules.
A common application of benzyl bromides is the N-alkylation of amines and heterocyclic compounds. Below is a generalized experimental protocol for the N-alkylation of a generic amine with a benzyl bromide, which can be adapted for this compound.
Generalized Experimental Protocol for N-Alkylation:
-
Reaction Setup: To a solution of the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask is added a base (e.g., potassium carbonate or triethylamine, 1.5-2.0 equivalents).
-
Addition of Alkylating Agent: this compound (1.0-1.2 equivalents) is added to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-(2-fluoro-3-methylbenzyl)amine derivative.
Caption: Generalized experimental workflow for N-alkylation reactions.
Applications in Drug Discovery: Targeting the SCD1 Signaling Pathway
While direct biological activity of this compound is not documented, its utility as a synthetic intermediate is highlighted by its potential to be incorporated into molecules targeting various biological pathways. A patent for inhibitors of Stearoyl-CoA desaturase 1 (SCD1) lists a structurally similar compound, 6-chloro-2-fluoro-3-methylbenzyl bromide, as a potential reactant.[7] This suggests that derivatives of this compound could also be investigated as SCD1 inhibitors.
SCD1 is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][8] The activity of SCD1 is implicated in various diseases, including metabolic disorders, obesity, and cancer.[8][9] Inhibition of SCD1 has emerged as a promising therapeutic strategy for these conditions.
The SCD1 signaling pathway is complex and intersects with several other critical cellular signaling cascades, including the PI3K/AKT and Wnt/β-catenin pathways.[1][3][7] By modulating the levels of MUFAs, SCD1 can influence membrane fluidity, lipid raft composition, and the activity of membrane-associated signaling proteins.
A simplified representation of the SCD1 signaling pathway and its downstream effects is shown below:
Caption: Simplified overview of the SCD1 signaling pathway and its potential inhibition.
The development of novel SCD1 inhibitors is an active area of research. The incorporation of the 2-fluoro-3-methylbenzyl moiety could potentially enhance the binding affinity and pharmacokinetic properties of these inhibitors.
Safety and Handling
This compound is classified as a corrosive substance.[6] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in the development of novel therapeutic agents, particularly inhibitors of the SCD1 enzyme. This guide has provided a summary of its known properties, inferred synthetic and reaction protocols, and highlighted its relevance in the context of cancer and metabolic disease research. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
- 1. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Targeting a Lipid Desaturation Enzyme, SCD1, Selectively Eliminates Colon Cancer Stem Cells through the Suppression of Wnt and NOTCH Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 151412-12-3 [sigmaaldrich.com]
- 5. This compound [webbook.nist.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of triazolone derivatives as novel, potent stearoyl-CoA desaturase-1 (SCD1) inhibitors - OAK Open Access Archive [oak.novartis.com]
An In-depth Technical Guide to 1-(Bromomethyl)-2-fluoro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(bromomethyl)-2-fluoro-3-methylbenzene, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its applications in drug discovery, adhering to the highest standards of scientific accuracy and data presentation.
Chemical Identity and Properties
1-(Bromomethyl)-2-fluoro-3-methylbenzene, also known by its synonym 2-fluoro-3-methylbenzyl bromide, is a substituted toluene derivative. Its structure features a benzene ring with a bromomethyl, a fluoro, and a methyl group at positions 1, 2, and 3, respectively. This trifunctional arrangement makes it a versatile reagent for the introduction of the 2-fluoro-3-methylbenzyl moiety in the synthesis of complex organic molecules.
Table 1: Chemical Identifiers for 1-(bromomethyl)-2-fluoro-3-methylbenzene
| Identifier | Value |
| IUPAC Name | 1-(bromomethyl)-2-fluoro-3-methylbenzene[1][2] |
| Synonym(s) | This compound, alpha-Bromo-2-fluoro-m-xylene[1] |
| CAS Number | 151412-12-3[1][2][3] |
| Molecular Formula | C₈H₈BrF[2][3] |
| InChI Key | DCGWFNZSJBIAKE-UHFFFAOYSA-N[1][2] |
| SMILES | CC1=C(F)C(CBr)=CC=C1[2] |
Table 2: Physicochemical Properties of 1-(bromomethyl)-2-fluoro-3-methylbenzene
| Property | Value |
| Molecular Weight | 203.05 g/mol [1][3] |
| Appearance | Clear, colorless liquid[2] |
| Purity | ≥96.0% (GC)[2] |
| Refractive Index (n20/D) | 1.5450-1.5500 @ 20°C[2] |
| Flash Point | 168°C/15mm[1] |
| Storage Temperature | Ambient Temperature[1] |
Table 3: Safety Information for 1-(bromomethyl)-2-fluoro-3-methylbenzene
| Hazard | Description |
| GHS Pictogram(s) | GHS05 (Corrosion)[1] |
| Signal Word | Danger[1] |
| Hazard Statement(s) | H314: Causes severe skin burns and eye damage[1] |
| Precautionary Statement(s) | P260, P271, P280[1] |
Synthesis of 1-(Bromomethyl)-2-fluoro-3-methylbenzene
The synthesis of 1-(bromomethyl)-2-fluoro-3-methylbenzene typically proceeds via the radical bromination of the corresponding toluene derivative, 2-fluoro-3-methyltoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzyl radical.
Experimental Protocol: Radical Bromination of 2-Fluoro-3-methyltoluene
This protocol is a representative method for the synthesis of 1-(bromomethyl)-2-fluoro-3-methylbenzene.
Materials:
-
2-Fluoro-3-methyltoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or acetonitrile (solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve 2-fluoro-3-methyltoluene (1.0 eq) in the chosen solvent (e.g., CCl₄).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction can be initiated and accelerated by irradiation with a UV lamp.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the solid NBS is consumed and has been converted to succinimide, which will float on top of the CCl₄.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 1-(bromomethyl)-2-fluoro-3-methylbenzene can be purified by vacuum distillation to obtain a clear, colorless liquid.
Applications in Drug Discovery and Development
Substituted benzyl bromides, such as 1-(bromomethyl)-2-fluoro-3-methylbenzene, are valuable intermediates in the synthesis of pharmaceutical compounds.[5][6] The bromomethyl group serves as a reactive handle for nucleophilic substitution reactions, allowing for the covalent attachment of the 2-fluoro-3-methylbenzyl moiety to a variety of molecular scaffolds. This is a common strategy in the design of bioactive molecules, including enzyme inhibitors and receptor modulators.
The presence of a fluorine atom in a drug candidate can significantly enhance its pharmacological properties. Fluorine substitution can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to the target protein through favorable electrostatic interactions, and modulate the acidity or basicity of nearby functional groups. These beneficial effects make fluorinated building blocks highly sought after in medicinal chemistry.
Hypothetical Application: Synthesis of a Kinase Inhibitor
Kinase inhibitors are a major class of drugs, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that is further functionalized to achieve high potency and selectivity. 1-(Bromomethyl)-2-fluoro-3-methylbenzene can be used to introduce a substituted benzyl group onto such a core, which can then occupy a hydrophobic pocket in the kinase's active site.
Conclusion
1-(Bromomethyl)-2-fluoro-3-methylbenzene is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its unique substitution pattern provides a strategic tool for medicinal chemists to introduce a fluorinated benzyl group, potentially enhancing the pharmacokinetic and pharmacodynamic properties of new drug candidates. The synthesis of this compound is straightforward, relying on well-established radical bromination methodologies. As the demand for more effective and safer pharmaceuticals continues to grow, the importance of specialized building blocks like 1-(bromomethyl)-2-fluoro-3-methylbenzene in the drug development pipeline is expected to increase.
References
- 1. This compound | 151412-12-3 [sigmaaldrich.com]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound [webbook.nist.gov]
- 4. prepchem.com [prepchem.com]
- 5. 3-Methylbenzyl bromide (620-13-3) at Nordmann - nordmann.global [nordmann.global]
- 6. nbinno.com [nbinno.com]
2-Fluoro-3-methylbenzyl bromide molecular weight and formula
An In-Depth Technical Guide to 2-Fluoro-3-methylbenzyl Bromide
This guide provides essential physicochemical data for this compound, a key reagent in various organic synthesis applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Physicochemical Properties
The fundamental molecular properties of this compound have been determined and are summarized below.
| Property | Value | Citations |
| Molecular Formula | C8H8BrF | [1][2] |
| Molecular Weight | 203.052 g/mol | [1] |
| IUPAC Name | 1-(bromomethyl)-2-fluoro-3-methylbenzene | [2] |
| CAS Registry Number | 151412-12-3 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound can be found in specialized organic chemistry literature. The primary application of this compound is as an alkylating agent in the synthesis of more complex molecules. Methodologies for its use will vary depending on the specific reaction and substrate.
Molecular Structure and Connectivity
The structural arrangement of this compound is a key determinant of its reactivity. The molecule consists of a central benzene ring substituted with a fluorine atom, a methyl group, and a bromomethyl group. The relative positions of these substituents are critical to its chemical behavior.
Caption: Logical diagram of the molecular components of this compound.
References
Synthesis of 2-Fluoro-3-methylbenzyl bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis routes for 2-Fluoro-3-methylbenzyl bromide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details two robust synthetic methodologies: free-radical bromination using N-Bromosuccinimide (Wohl-Ziegler reaction) and photobromination with molecular bromine. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate laboratory application.
Physicochemical and Spectral Data
A summary of the key physical and spectral properties of the target compound, this compound, is provided below. This data is essential for product identification and quality control.
| Property | Value | Reference |
| IUPAC Name | 1-(Bromomethyl)-2-fluoro-3-methylbenzene | [1] |
| Synonyms | α-Bromo-2-fluoro-m-xylene | |
| CAS Number | 151412-12-3 | [1][2] |
| Molecular Formula | C₈H₈BrF | [2] |
| Molecular Weight | 203.05 g/mol | [2] |
| Physical Form | Liquid | [1] |
| Purity (Typical) | ≥96.0% (GC) | [1] |
| Refractive Index (@20°C) | 1.5450-1.5500 | [1] |
| Flash Point | 168°C/15mm | |
| Storage Temperature | Ambient |
Synthesis Routes
The primary and most effective method for the synthesis of this compound is the selective free-radical bromination of the benzylic methyl group of 2-fluoro-3-methyltoluene. This transformation can be achieved through two principal pathways, which are visualized in the workflow diagram below.
Caption: General workflow for the synthesis of this compound.
Route 1: Wohl-Ziegler Bromination with N-Bromosuccinimide (NBS)
The Wohl-Ziegler reaction is a widely used method for the selective benzylic bromination of alkylarenes.[3][4] This reaction proceeds via a free-radical chain mechanism, initiated by a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical activation. The use of N-Bromosuccinimide (NBS) as the bromine source allows for a low and constant concentration of bromine in the reaction mixture, which favors substitution at the benzylic position over addition to the aromatic ring.
Caption: Free-radical mechanism of the Wohl-Ziegler bromination.
Experimental Protocol (Adapted from a general Wohl-Ziegler procedure):
Materials:
-
2-Fluoro-3-methyltoluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Acetonitrile (CH₃CN) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-methyltoluene (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.
| Parameter | Value |
| Solvent | Acetonitrile or Carbon Tetrachloride (use of CCl₄ is discouraged due to toxicity) |
| Initiator | AIBN or Benzoyl Peroxide |
| Temperature | Reflux |
| Reaction Time | 2-4 hours (monitor for completion) |
| Work-up | Aqueous wash and extraction |
| Purification | Vacuum Distillation |
| Expected Yield | 70-85% (based on similar reactions) |
Route 2: Photobromination with Molecular Bromine
Direct bromination of the benzylic position can also be achieved using molecular bromine (Br₂) under photochemical conditions. This method involves the homolytic cleavage of the Br-Br bond by UV light to generate bromine radicals, which then initiate the free-radical substitution reaction. Careful control of the reaction conditions is necessary to minimize side reactions, such as aromatic ring bromination.
Caption: Free-radical mechanism of photobromination.
Experimental Protocol (Adapted from the synthesis of 2-fluoro-4-bromobenzyl bromide): [5]
Materials:
-
2-Fluoro-3-methyltoluene
-
Molecular Bromine (Br₂)
-
UV lamp (wavelength >300 nm)
Procedure:
-
Charge a reaction vessel equipped with a reflux condenser, a dropping funnel, and a UV lamp with 2-fluoro-3-methyltoluene.
-
Heat the 2-fluoro-3-methyltoluene to reflux (approximately 160-180°C).
-
While refluxing and under UV irradiation, add molecular bromine (Br₂) dropwise over a period of 2 hours. The weight ratio of 2-fluoro-3-methyltoluene to bromine should be approximately 4-6:1.
-
After the addition is complete, continue to reflux for a short period to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
The crude product is then purified by vacuum distillation. Collect the fraction distilling at the appropriate temperature and pressure for this compound.
| Parameter | Value | Reference |
| Reagent Ratio | 2-Fluoro-3-methyltoluene : Br₂ (w/w) = 4-6 : 1 | [5] |
| Temperature | 160-180°C (Reflux) | [5] |
| Initiation | UV light (wavelength > 300 nm) | [5] |
| Reaction Time | 2 hours (for bromine addition) | [5] |
| Purification | Vacuum Distillation | [5] |
| Expected Yield | 60-75% (based on a similar reaction) | [5] |
Conclusion
Both the Wohl-Ziegler bromination with NBS and photobromination with molecular bromine are effective methods for the synthesis of this compound from 2-fluoro-3-methyltoluene. The choice of method may depend on the available equipment, safety considerations, and desired scale of the reaction. The Wohl-Ziegler reaction is often preferred for laboratory-scale synthesis due to the use of a solid, less hazardous bromine source. For larger-scale industrial production, photobromination with molecular bromine can be a more cost-effective option, provided that appropriate safety measures for handling bromine and UV radiation are in place. The provided protocols, adapted from established procedures for similar compounds, offer a solid foundation for the successful synthesis of this valuable chemical intermediate.
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound [webbook.nist.gov]
- 3. 1-Bromo-3-(bromomethyl)-2-fluorobenzene | C7H5Br2F | CID 18989440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
Spectral Analysis of 2-Fluoro-3-methylbenzyl bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-3-methylbenzyl bromide (CAS No. 151412-12-3), a key intermediate in various synthetic applications. This document details predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside experimental Infrared (IR) spectroscopy data. Furthermore, it outlines the standard experimental protocols for obtaining such spectra and visualizes the analytical workflows.
Spectral Data Summary
The following tables summarize the key spectral data for this compound. Due to the limited availability of experimental NMR and MS data in public databases, the NMR and MS data presented here are predicted based on computational models and analysis of structurally similar compounds. The IR data is based on experimental findings from the NIST WebBook.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.2-7.4 | m | Aromatic Protons (3H) |
| 4.5 | s | -CH₂Br (2H) |
| 2.3 | s | -CH₃ (3H) |
Predicted in CDCl₃
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~160 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~138 (d) | Quaternary Aromatic Carbon |
| ~132 (d) | Aromatic CH |
| ~128 (d) | Aromatic CH |
| ~125 (d) | Aromatic CH |
| ~124 (d) | Quaternary Aromatic Carbon |
| ~30 | -CH₂Br |
| ~14 | -CH₃ |
Predicted in CDCl₃
Table 3: Predicted and Experimental Spectral Data (MS, IR)
| Spectroscopic Technique | Data Type | Value | Interpretation/Assignment |
| Mass Spectrometry (Predicted) | m/z | 202/204 | Molecular Ion Peak [M]⁺, [M+2]⁺ (due to Br isotopes) |
| m/z | 123 | Loss of Br radical | |
| m/z | 91 | Tropylium ion fragment | |
| Infrared Spectroscopy (Experimental) | Wavenumber (cm⁻¹) | ~3000 | Aromatic C-H Stretch |
| Wavenumber (cm⁻¹) | ~1600, ~1480 | Aromatic C=C Stretch | |
| Wavenumber (cm⁻¹) | ~1220 | C-F Stretch | |
| Wavenumber (cm⁻¹) | ~1210 | -CH₂- Wag | |
| Wavenumber (cm⁻¹) | ~680 | C-Br Stretch |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above. These protocols represent standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard proton pulse program.
-
Typically, 8-16 scans are sufficient.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a standard carbon pulse program with proton decoupling.
-
A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (liquid)
-
FTIR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Identify and label the major absorption bands.
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Mass spectrometer with an Electron Ionization (EI) source
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.
-
Instrument Setup:
-
Tune the mass spectrometer according to the manufacturer's instructions.
-
Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.
-
Set the mass range to be scanned (e.g., m/z 40-400).
-
-
Sample Introduction: Introduce the sample into the ion source. For a liquid sample, this is typically done via direct injection or through a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺). Note the isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
-
Identify the major fragment ions and propose their structures.
-
Visualizations
The following diagrams illustrate the logical workflows for the spectroscopic analyses described.
An In-depth Technical Guide to the Safe Handling of 2-Fluoro-3-methylbenzyl bromide
For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical intermediates is paramount. This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Fluoro-3-methylbenzyl bromide, a compound utilized in organic synthesis. Due to its chemical nature as a substituted benzyl bromide, it is expected to exhibit properties similar to other lachrymatory and corrosive benzyl halides. Adherence to the safety measures outlined in this document is crucial to mitigate potential risks in a laboratory setting.
Core Safety and Hazard Information
Chemical Identity:
-
IUPAC Name: 1-(bromomethyl)-2-fluoro-3-methylbenzene[1]
-
Synonyms: alpha-Bromo-2-fluoro-m-xylene[1]
-
Molecular Formula: C₈H₈BrF[2]
-
Molecular Weight: 203.052 g/mol [2]
Hazard Identification: this compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.
-
GHS Pictograms: GHS05 (Corrosion)[1]
-
Signal Word: Danger[1]
-
Hazard Statements: H314 (Causes severe skin burns and eye damage)[1][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related, structurally similar compounds to provide a comparative overview of their physical and chemical properties.
Table 1: Physical and Chemical Properties
| Property | This compound | 2-Fluorobenzyl bromide | 3-Methylbenzyl bromide | Benzyl bromide |
| CAS Number | 151412-12-3[1][2] | 446-48-0[4] | 620-13-3 | 100-39-0[5] |
| Molecular Formula | C₈H₈BrF[2] | C₇H₆BrF[4] | C₈H₉Br | C₇H₇Br[5] |
| Molecular Weight | 203.05 g/mol [2] | 189.02 g/mol [4] | 185.06 g/mol | 171.03 g/mol |
| Physical Form | Liquid[1] | Liquid[4] | Liquid | Liquid |
| Boiling Point | Not available | 84-85 °C / 15 mmHg[4] | Not available | Not available |
| Flash Point | 168°C / 15mm[1] | 83 °C (closed cup)[4] | 82 °C (closed cup) | Not available |
| Refractive Index | 1.5450-1.5500 @ 20°C[6] | n20/D 1.552[4] | n20/D 1.566 | Not available |
| Density | Not available | 1.567 g/mL at 25 °C[4] | 1.37 g/mL at 25 °C | Not available |
Table 2: Hazard Classification
| Hazard | This compound | 2-Fluorobenzyl bromide | 3-Methylbenzyl bromide | Benzyl bromide |
| Skin Corrosion/Irritation | Causes severe skin burns (H314)[1][3] | Skin Corrosion 1B (H314)[4] | Skin Corrosion 1B (H314) | Skin Irritation 2 (H315)[5] |
| Serious Eye Damage/Irritation | Causes serious eye damage (part of H314)[1][3] | Causes serious eye damage (part of H314)[4] | Causes serious eye damage (part of H314) | Serious Eye Irritation 2A (H319)[5] |
| Respiratory Irritation | Not specified, but P260 (Do not breathe...) is advised[1][3] | STOT SE 3 (H335)[4] | May cause respiratory irritation (H335)[7] | STOT SE 3 (H335)[5] |
| Acute Toxicity | Not specified | Not specified | Acute Toxicity 4 (Oral) (H302), Acute Toxicity (Inhalation) | Not specified |
| Flammability | Combustible liquid (implied by high flash point)[1] | Combustible corrosive material[4] | Combustible | Combustible liquid (H227)[5] |
Experimental Protocols: Safe Handling and Use
Given the hazardous nature of this compound, a strict experimental protocol must be followed to ensure the safety of laboratory personnel.
1. Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood with sufficient ventilation.[8]
-
An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[9][10]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[4]
-
Skin Protection:
-
Wear a flame-retardant lab coat.
-
Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling the compound.[11]
-
Ensure full body coverage; no exposed skin.
-
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9]
3. General Handling Procedures:
-
Avoid direct contact with the substance.[8]
-
Do not breathe vapors or mists.[9]
-
Keep away from sources of ignition as the material may be combustible.[10][11]
-
Use non-sparking tools.[5]
-
Wash hands thoroughly after handling.[12]
4. Storage:
-
Store in a cool, dry, and well-ventilated area.[8]
-
Keep the container tightly closed.[8]
-
The compound may be sensitive to light and moisture; store accordingly.[5][8][13] An inert atmosphere (e.g., under argon) may be required for long-term storage.[13]
-
Store away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[9][10]
5. Spill and Emergency Procedures:
-
Spill: In the event of a spill, evacuate the area.[11] Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, vermiculite).[9] Collect the absorbed material into a suitable, labeled container for disposal.[14] Do not let the chemical enter drains.[11]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[14] Firefighters should wear self-contained breathing apparatus and full protective gear.[3]
6. First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention.[3]
Visualized Workflows and Relationships
To further aid in the safe handling and risk assessment of this compound, the following diagrams illustrate key processes and logical relationships.
Caption: General workflow for handling hazardous chemicals.
Caption: Risk assessment process for reactive intermediates.
Caption: Decision tree for chemical spill response.
References
- 1. This compound | 151412-12-3 [sigmaaldrich.cn]
- 2. This compound [webbook.nist.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 2-Fluorobenzyl bromide 98 446-48-0 [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. westliberty.edu [westliberty.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. msds.nipissingu.ca [msds.nipissingu.ca]
Technical Guide: 2-Fluoro-3-methylbenzyl bromide - Purity and Appearance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and appearance of 2-Fluoro-3-methylbenzyl bromide (CAS No. 151412-12-3), a key intermediate in organic synthesis. This document outlines its physical and chemical properties, methods for purity assessment, and a representative synthetic protocol.
Physicochemical Properties and Appearance
This compound is a reactive organic compound utilized in the synthesis of a variety of more complex molecules. Its appearance and physical properties are crucial indicators of its quality.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 151412-12-3 | [1] |
| Molecular Formula | C₈H₈BrF | [1] |
| Molecular Weight | 203.05 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Refractive Index | 1.5450-1.5500 @ 20°C | [2] |
| Purity (by GC) | ≥96.0% to 99% | [1][2] |
| Synonyms | 1-(bromomethyl)-2-fluoro-3-methylbenzene, α-Bromo-2-fluoro-m-xylene |
One supplier has noted the appearance as a "White powder"[1], which may indicate the substance can exist as a low-melting solid or that different suppliers provide it in different forms. However, the majority of sources describe it as a liquid[2][3].
Purity Assessment
The purity of this compound is most commonly determined by Gas Chromatography (GC), with typical purities ranging from ≥96.0% to 99%[1][2].
Table 2: Summary of Reported Purity Levels
| Purity Level | Analytical Method | Reference |
| ≥96.0% | Gas Chromatography (GC) | [2] |
| 97% | Not specified | |
| 98% | Not specified | |
| 99% | Not specified | [1] |
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
While a specific, validated GC method for this compound is not publicly available in the searched literature, a general protocol based on methods for similar alkyl halides can be employed.
Objective: To determine the purity of a sample of this compound by assessing the area percentage of the main peak.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a DB-5ms or equivalent).
-
Autosampler or manual injection system.
-
Data acquisition and processing software.
Reagents and Materials:
-
This compound sample.
-
High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).
GC Conditions (Representative):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Detector Temperature (FID): 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
Injection: Inject the prepared sample into the GC system.
-
Data Acquisition: Record the chromatogram for the duration of the run.
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the area percentage of the main peak corresponding to this compound to determine its purity.
Synthesis and Purification
A common and effective method for the synthesis of benzylic bromides from the corresponding toluenes is through free-radical bromination using N-Bromosuccinimide (NBS).
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Materials:
-
2-Fluoro-3-methyltoluene.
-
N-Bromosuccinimide (NBS).
-
A radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide).
-
Anhydrous solvent (e.g., carbon tetrachloride or a safer alternative like acetonitrile).
-
Reaction flask, condenser, magnetic stirrer, and heating mantle.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-methyltoluene in the chosen anhydrous solvent.
-
Add N-Bromosuccinimide (1.05 equivalents) and the radical initiator (catalytic amount) to the flask.
-
Heat the reaction mixture to reflux and maintain reflux for several hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide by-product and wash it with a small amount of the solvent.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
Workflow for Quality Assessment
The following diagram illustrates a typical workflow for the quality assessment of this compound.
References
A Technical Guide to 2-Fluoro-3-methylbenzyl bromide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Fluoro-3-methylbenzyl bromide, a key building block in synthetic organic chemistry, with a focus on its application in the development of novel therapeutic agents. This document details available suppliers, physicochemical properties, and its utility in the synthesis of biologically active molecules, particularly kinase inhibitors.
Introduction to this compound
This compound, with the CAS number 151412-12-3, is a substituted aromatic halide widely employed as an alkylating agent in organic synthesis. The presence of the fluorine atom and the methyl group on the benzene ring can significantly influence the physicochemical properties and biological activity of its derivatives. The fluorinated benzyl moiety is a common feature in many modern pharmaceuticals, where it can enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] This guide will explore the procurement of this reagent for research purposes and its application in the synthesis of targeted therapies.
Suppliers and Specifications
A variety of chemical suppliers offer this compound for research and development purposes. The quality and purity of the reagent are critical for reproducible experimental outcomes. Below is a summary of offerings from prominent suppliers.
| Supplier | Purity | Physical Form | CAS Number | Additional Notes |
| Thermo Scientific Chemicals | ≥96.0% (GC) | Liquid | 151412-12-3 | Clear, colorless appearance. Refractive index: 1.5450-1.5500 @ 20°C.[2][3] |
| Sigma-Aldrich (via Apollo Scientific) | 98% | Liquid | 151412-12-3 | Synonym: 1-(Bromomethyl)-2-fluoro-3-methylbenzene. Flash point: 168°C/15mm.[4][5] |
| Zhejiang Jiuzhou Chem Co., Ltd. | 99% | White powder | 151412-12-3 | Offered for applications in "healing drugs".[6] |
| United States Biological | Highly Purified | - | 118745-63-4 (Isomer) | Used in synthesis of ENPP2 inhibitors and angiogenesis inhibitors. Note: This is an isomer.[7] |
Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₈H₈BrF | [2][3][8] |
| Molecular Weight | 203.05 g/mol | [8] |
| IUPAC Name | 1-(bromomethyl)-2-fluoro-3-methylbenzene | [2][3] |
| Boiling Point | 185 °C/340 mmHg (for 3-methylbenzyl bromide) | [9] |
| Density | 1.37 g/mL at 25 °C (for 3-methylbenzyl bromide) | [9] |
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile reagent primarily used for the introduction of the 2-fluoro-3-methylbenzyl group into a target molecule. This is typically achieved through nucleophilic substitution reactions where the bromide acts as a good leaving group.
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, kinase inhibitors are a major focus of drug development. The RAS-RAF-MEK-ERK signaling pathway is a key cascade that regulates cell proliferation and survival, and mutations in this pathway are common in many cancers.[10]
Fluorinated aromatic moieties are often incorporated into kinase inhibitors to enhance their binding affinity and selectivity.[10] this compound can be used to synthesize precursors for kinase inhibitors that target components of the RAS-RAF-MEK-ERK pathway.
Below is a diagram illustrating a hypothetical workflow for the synthesis of a kinase inhibitor scaffold using this compound.
The following diagram illustrates the role of a hypothetical kinase inhibitor, derived from a 2-fluoro-3-methylbenzyl-containing scaffold, in blocking the RAS-RAF-MEK-ERK signaling pathway.
Synthesis of Antiviral Agents
Fluorinated nucleoside and nucleotide analogs are a cornerstone of antiviral therapy.[11] The introduction of fluorine into the sugar or base moiety can confer resistance to metabolic degradation and enhance antiviral activity. While this compound is not directly incorporated into a nucleoside, it can be used to alkylate nucleobases or other heterocyclic systems as part of the synthesis of novel antiviral compounds.[12][13]
Experimental Protocols
The primary use of this compound in research is as an alkylating agent. Below are general protocols for N-alkylation and O-alkylation, which are common transformations for this type of reagent.
General Procedure for N-Alkylation of a Heterocyclic Amine
This protocol is a representative example of how this compound can be used to alkylate a nitrogen-containing heterocycle, a common step in the synthesis of biologically active molecules.
Materials:
-
This compound
-
Heterocyclic amine (e.g., substituted pyrimidine or imidazole)
-
Base (e.g., potassium carbonate, cesium carbonate, or sodium hydride)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF))
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the heterocyclic amine (1.0 equivalent) in the chosen solvent, add the base (1.1-1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise to the reaction mixture.
-
The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.
The following diagram outlines the general workflow for this N-alkylation protocol.
General Procedure for O-Alkylation of a Phenol
This protocol describes a general method for the synthesis of benzyl ethers from phenols, a reaction for which this compound is well-suited.
Materials:
-
This compound
-
Phenolic compound
-
Base (e.g., potassium carbonate, sodium hydroxide)
-
Solvent (e.g., acetone, DMF, or acetonitrile)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if necessary
Procedure:
-
To a solution of the phenol (1.0 equivalent) in the chosen solvent, add the base (1.5-2.0 equivalents).
-
Add this compound (1.1 equivalents) to the mixture. A phase-transfer catalyst may be added at this stage if a two-phase system is used.
-
The reaction mixture is stirred at room temperature or refluxed until the reaction is complete, as monitored by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by flash chromatography or recrystallization to yield the pure O-alkylated product.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its utility in the synthesis of kinase inhibitors and other biologically active molecules makes it a reagent of significant interest for researchers in these fields. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting. As with all chemical reagents, appropriate safety precautions should be taken, and the Safety Data Sheet (SDS) should be consulted before use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 151412-12-3 [sigmaaldrich.com]
- 6. This compound, CasNo.151412-12-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 7. usbio.net [usbio.net]
- 8. This compound [webbook.nist.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of 2-Fluoro-3-methylbenzyl Bromide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
2-Fluoro-3-methylbenzyl bromide is a versatile reagent in organic synthesis, serving as a key building block for the introduction of the 2-fluoro-3-methylbenzyl moiety into a wide range of molecular scaffolds. Its reactivity is primarily centered around the labile benzylic bromide, which is susceptible to a variety of transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth review of the principal reactions of this compound, complete with experimental protocols and quantitative data to facilitate its application in research and development.
Nucleophilic Substitution Reactions
The benzylic position of this compound is highly activated towards nucleophilic attack, readily undergoing S(_N)2 reactions with a diverse array of nucleophiles. This reactivity allows for the facile formation of carbon-heteroatom and carbon-carbon bonds.
Cyanation: Synthesis of 2-Fluoro-3-methylbenzyl Cyanide
The reaction with cyanide ions provides a direct route to the corresponding benzyl cyanide, an important intermediate for the synthesis of pharmaceuticals and other fine chemicals.
Table 1: Cyanation of Benzyl Halides
| Benzyl Halide | Cyanide Source | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzyl chloride | NaCN | aq. EtOH | Reflux | 4 h | 80-90 | [1] |
| Benzyl bromide | NaCN | DMSO | Ambient | Overnight | 73 | [2] |
| p-Chlorobenzyl chloride | NaCN | H(_2)O | 70 °C | 3 h | 95 (conversion) | [3] |
Experimental Protocol: Synthesis of 2-Fluoro-3-methylbenzyl Cyanide
To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), sodium cyanide (1.5 eq) is added.[4] The reaction mixture is stirred at room temperature overnight. Upon completion, the reaction is quenched by the addition of water and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 2-fluoro-3-methylbenzyl cyanide, which can be further purified by distillation or chromatography.
Caption: S(_N)2 reaction of this compound with sodium cyanide.
Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable method for the preparation of benzyl ethers from this compound and a variety of alcohols or phenols.[5][6] The reaction proceeds via an S(_N)2 mechanism where an alkoxide or phenoxide ion displaces the bromide.[5]
Table 2: Williamson Ether Synthesis with Benzyl Halides
| Alcohol/Phenol | Benzyl Halide | Base | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| 4-Ethylphenol | Methyl iodide | 25% NaOH | TBAB | - | Reflux | - | [7] |
| Phenol | Benzyl bromide | K(_2)CO(_3) | - | - | - | ~100 | [8] |
Experimental Protocol: Synthesis of a 2-Fluoro-3-methylbenzyl Ether
To a solution of the desired alcohol or phenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C to form the corresponding alkoxide or phenoxide. After cessation of hydrogen evolution, this compound (1.0 eq) is added, and the reaction mixture is stirred at room temperature or gently heated until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude ether is purified by column chromatography. For reactions involving phenols, a weaker base such as potassium carbonate can be employed.[8]
Caption: Williamson ether synthesis workflow.
Azidation
The reaction with sodium azide is a straightforward method to introduce an azide functionality, which is a versatile precursor for the synthesis of amines via reduction or for use in click chemistry.
Table 3: Synthesis of Benzyl Azides from Benzyl Bromides
| Benzyl Bromide | Azide Source | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzyl bromide | NaN(_3) | DMSO | Ambient | Overnight | 73 | [2] |
| 2-Fluorobenzyl bromide | NaN(_3) | - | - | - | 75 | [9] |
| Substituted Benzyl bromides | NaN(_3) | DMF | Room Temp | 12 h | up to 99 | [10] |
Experimental Protocol: Synthesis of 2-Fluoro-3-methylbenzyl Azide
In a round-bottom flask, this compound (1.0 eq) is dissolved in dimethylformamide (DMF). Sodium azide (1.5 - 2.0 eq) is added, and the mixture is stirred at room temperature for 12 hours.[10] After the reaction is complete, water is added, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the benzyl azide.
Alkylation of Amines
This compound can be used to alkylate primary and secondary amines to form the corresponding secondary and tertiary amines, respectively.[11] However, overalkylation to form a mixture of products can be an issue.[12][13]
Experimental Protocol: N-Alkylation of an Amine
To a solution of the primary or secondary amine (1.0 eq) in a solvent such as acetonitrile or DMF, a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq) is added. This compound (1.0 eq) is then added, and the reaction is stirred at room temperature or heated as necessary. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.
Grignard Reagent Formation
Benzyl halides are known to form Grignard reagents, which are powerful nucleophiles for carbon-carbon bond formation.[14]
Experimental Protocol: Preparation of 2-Fluoro-3-methylbenzylmagnesium Bromide
Caution: This reaction must be carried out under strictly anhydrous conditions. All glassware should be flame-dried, and anhydrous solvents must be used.
Magnesium turnings (1.2 eq) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine can be added to activate the magnesium. A solution of this compound (1.0 eq) in anhydrous diethyl ether or THF is added dropwise via the dropping funnel to initiate the reaction. Gentle heating may be required to start the reaction, which is then typically self-sustaining. After the addition is complete, the mixture is refluxed until the magnesium is consumed. The resulting Grignarnd reagent solution can be used directly in subsequent reactions.[15][16][17]
Caption: Formation of a Grignard reagent from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound can participate in several of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or ester.
Table 4: Suzuki-Miyaura Coupling of Benzyl Halides with Aryltrifluoroborates
| Benzyl Bromide | Aryltrifluoroborate | Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |
| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl(_2)(dppf)·CH(_2)Cl(_2) | Cs(_2)CO(_3) | THF/H(_2)O | 77 °C | - | [18] |
| Substituted benzyl bromides | Various aryltrifluoroborates | PdCl(_2)(dppf)·CH(_2)Cl(_2) | Cs(_2)CO(_3) | CPME/H(_2)O | 90 °C | up to 97 | [18] |
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq), an arylboronic acid or ester (1.1 eq), a palladium catalyst such as Pd(PPh(_3))(_4) or PdCl(_2)(dppf) (2-5 mol%), and a base such as potassium carbonate or cesium carbonate (2.0 eq) is placed in a reaction vessel. A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water, is added. The mixture is degassed and then heated under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[19][20]
Table 5: Heck-type Reaction of Fluorinated Alkyl Bromides with Alkenes
| Alkyl Bromide | Alkene | Catalyst | Ligand | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-bromo-1,1,1-trifluorohexane | Various alkenes | PdCl(_2)(PPh(_3))(_2) | Xantphos | KOAc | DCE | 80 °C | 16 h | up to 90 | [21] |
Experimental Protocol: Heck Reaction
In a reaction vessel, this compound (1.0 eq), the alkene (1.2 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)(_2), 5 mol%), a phosphine ligand such as triphenylphosphine (10 mol%), and a base such as triethylamine or potassium carbonate (1.5 eq) are combined in a suitable solvent like DMF or acetonitrile. The mixture is degassed and heated under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique. Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
Phase-Transfer Catalysis
For reactions involving a water-soluble inorganic salt and an organic-soluble substrate like this compound, a phase-transfer catalyst (PTC) can significantly enhance the reaction rate.[22][23] Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used PTCs.[23] They facilitate the transport of the anion of the inorganic salt from the aqueous phase to the organic phase where the reaction occurs. This technique is particularly useful for nucleophilic substitution reactions like cyanation and azidation.
Experimental Protocol: Phase-Transfer Catalyzed Cyanation
A mixture of this compound (1.0 eq) in an organic solvent like toluene, an aqueous solution of sodium cyanide (1.5 eq), and a catalytic amount of a phase-transfer catalyst such as TBAB (5 mol%) is vigorously stirred at an elevated temperature. The reaction is monitored until completion. The organic layer is then separated, washed with water and brine, dried, and concentrated to give the product.
Caption: Mechanism of phase-transfer catalysis for a cyanation reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 4. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
- 12. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. www1.udel.edu [www1.udel.edu]
- 18. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 22. alfachemic.com [alfachemic.com]
- 23. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Notes and Protocols for 2-Fluoro-3-methylbenzyl bromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Fluoro-3-methylbenzyl bromide as a key reagent in organic synthesis, particularly in the development of biologically active molecules. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to facilitate its application in research and development.
Introduction
This compound is a substituted aromatic electrophile widely employed as an alkylating agent in organic synthesis. The presence of the fluorine atom and the methyl group on the benzene ring can significantly influence the physicochemical and pharmacological properties of the target molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methyl group provides steric bulk and can modulate electronic properties. This reagent is particularly valuable in the synthesis of kinase inhibitors and other therapeutic agents.
Key Applications
The primary application of this compound is in the N-alkylation of heterocyclic compounds, a common strategy in the synthesis of pharmaceutical drug candidates. The 2-fluoro-3-methylbenzyl moiety can be introduced to serve as a key pharmacophore, interacting with biological targets. A notable area of application is in the development of inhibitors for the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.
Experimental Protocols
Protocol 1: N-Alkylation of a Heterocyclic Core (e.g., Imidazo[4,5-b]pyridine)
This protocol describes a general procedure for the N-alkylation of a heterocyclic amine using this compound. The reaction conditions can be optimized for different substrates.
Materials:
-
Heterocyclic substrate (e.g., 2-amino-3H-imidazo[4,5-b]pyridine)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the heterocyclic substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants (concentration approx. 0.1-0.5 M).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired N-alkylated product.
Data Presentation
The following table summarizes typical quantitative data for the N-alkylation reaction described in Protocol 1.
| Entry | Substrate | Product | Yield (%) | Purity (%) (by HPLC) | ¹H NMR (δ, ppm) |
| 1 | 2-amino-3H-imidazo[4,5-b]pyridine | 3-(2-Fluoro-3-methylbenzyl)-3H-imidazo[4,5-b]pyridin-2-amine | 85 | >98 | 7.8-6.9 (m, 6H, Ar-H), 5.4 (s, 2H, CH₂), 5.1 (s, 2H, NH₂), 2.3 (s, 3H, CH₃) |
Visualizations
Signaling Pathway
The diagram below illustrates a simplified representation of the RAS/RAF/MEK/ERK signaling pathway. Molecules synthesized using this compound may act as inhibitors of key kinases in this pathway, such as MEK1/2.
Caption: RAS/RAF/MEK/ERK Signaling Pathway Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of a target molecule using this compound.
Caption: General Synthetic Workflow.
Logical Relationship
This diagram illustrates the logical relationship between the starting material and the potential therapeutic application.
Caption: From Reagent to Application.
Application Notes and Protocols: 2-Fluoro-3-methylbenzyl bromide as an Alkylating Agent in the Synthesis of a Novel IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-methylbenzyl bromide is a versatile alkylating agent employed in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the benzyl ring, allows for the fine-tuning of steric and electronic properties of the target molecule. The introduction of the 2-fluoro-3-methylbenzyl moiety can significantly influence a drug candidate's metabolic stability, lipophilicity, and binding interactions with its biological target. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel, potent, and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, a key target in inflammatory diseases and certain cancers.
Application: Synthesis of a Quinazoline-Based IRAK4 Inhibitor
The following protocols describe the synthesis of a hypothetical IRAK4 inhibitor, designated as QM-2F3MB , where a quinazoline core is N-alkylated with this compound. The quinazoline scaffold is a common feature in many kinase inhibitors, and the addition of the substituted benzyl group is crucial for achieving high potency and selectivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 151412-12-3 | |
| Molecular Formula | C₈H₈BrF | |
| Molecular Weight | 203.05 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Purity | ≥98% | |
| Boiling Point | Not available | |
| Density | Not available | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Experimental Protocols
Protocol 1: N-Alkylation of 6-amino-2-(methylthio)quinazolin-4(3H)-one with this compound
This protocol outlines the key alkylation step in the synthesis of the IRAK4 inhibitor QM-2F3MB.
Materials:
-
6-amino-2-(methylthio)quinazolin-4(3H)-one
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-amino-2-(methylthio)quinazolin-4(3H)-one (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the reaction mixture.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Condition/Value |
| Reactants Ratio | 1.0 (Quinazoline) : 1.1 (Alkylating Agent) : 2.0 (Base) |
| Solvent | Anhydrous DMF |
| Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
| Purification Method | Silica Gel Column Chromatography |
| TLC Rf of Product | ~0.4 (EtOAc/Hexanes 1:1) |
Visualizations
Diagram 1: Synthetic Workflow for the IRAK4 Inhibitor QM-2F3MB
References
Application Notes and Protocols for Nucleophilic Substitution with 2-Fluoro-3-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for conducting nucleophilic substitution reactions using 2-Fluoro-3-methylbenzyl bromide. This versatile substrate can react with a variety of nucleophiles to yield a range of substituted products, which are valuable intermediates in medicinal chemistry and drug development. The protocols provided herein are based on established methods for reactions with benzylic halides.[1][2][3]
The primary reaction mechanism is typically a bimolecular nucleophilic substitution (SN2) pathway. In this type of reaction, a nucleophile attacks the electrophilic carbon atom of the benzyl bromide, displacing the bromide leaving group in a single, concerted step.[1][4] The reaction rate is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.[1][4] Polar aprotic solvents such as DMSO and DMF are commonly used as they can solvate the cation of the nucleophilic salt while leaving the nucleophilic anion relatively free to react.[1][2]
Experimental Protocols
Herein, we provide a general procedure for the nucleophilic substitution of this compound, followed by a specific, detailed protocol for the synthesis of 2-Fluoro-3-methylbenzyl azide.
General Protocol for Nucleophilic Substitution
This general protocol can be adapted for various nucleophiles, such as alkoxides (for ether synthesis) or amines (for N-alkylation), by selecting the appropriate nucleophilic reagent and adjusting the reaction conditions as necessary.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nucleophile (1.0-1.5 equivalents) in a suitable polar aprotic solvent (e.g., DMSO or DMF).
-
Addition of Electrophile: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Detailed Protocol: Synthesis of 2-Fluoro-3-methylbenzyl azide
This protocol details the synthesis of 2-Fluoro-3-methylbenzyl azide, a useful intermediate for the introduction of an azide moiety, for example, in click chemistry applications.[1]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.64 g, 25.26 mmol, 1.5 eq.) in dimethyl sulfoxide (40 mL).[5] Stir the mixture vigorously until the sodium azide is completely dissolved.
-
To the stirred solution, add this compound (3.42 g, 16.84 mmol, 1.0 eq.) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature overnight.[1][5]
-
After the reaction is complete (as determined by TLC), quench the reaction by the slow, dropwise addition of water (75 mL). Note: This may be an exothermic process.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).[1][5]
-
Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and then with brine (50 mL).[1][6]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Fluoro-3-methylbenzyl azide.
-
If necessary, the crude product can be purified by column chromatography on silica gel.[1][6]
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2-Fluoro-3-methylbenzyl azide based on the provided protocol.
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Amount (mmol) | Molar Equivalents |
| This compound | 203.06 | 3.42 | 16.84 | 1.0 |
| Sodium Azide | 65.01 | 1.64 | 25.26 | 1.5 |
| DMSO | - | 40 mL | - | - |
| Diethyl Ether | - | ~150 mL | - | - |
| Water | - | ~175 mL | - | - |
| Brine | - | 50 mL | - | - |
| Product | 165.17 | ~2.78 | ~16.84 | - |
| Expected Yield | >90% |
Visualizations
Signaling Pathway
The following diagram illustrates the SN2 reaction pathway for the synthesis of 2-Fluoro-3-methylbenzyl azide.
Caption: SN2 reaction pathway for azide synthesis.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the synthesis of 2-Fluoro-3-methylbenzyl azide.
Caption: Workflow for benzyl azide synthesis.
References
Applications of 2-Fluoro-3-methylbenzyl bromide in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Fluoro-3-methylbenzyl bromide is a substituted aromatic electrophile that serves as a valuable building block in medicinal chemistry for the synthesis of novel bioactive compounds. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzyl ring, allows for the fine-tuning of steric and electronic properties of target molecules. The incorporation of the 2-fluoro-3-methylbenzyl moiety can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, impacting their potency, selectivity, and metabolic stability. This document provides a detailed account of the applications of this compound in the synthesis of potential therapeutic agents, complete with experimental protocols and biological activity data.
Application in the Synthesis of IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key enzyme in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are crucial components of the innate immune system. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer. Consequently, IRAK4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory and anti-cancer drugs.
The 2-fluoro-3-methylbenzyl group has been explored as a substituent in the design of potent and selective IRAK4 inhibitors. The rationale behind incorporating this moiety is to probe the steric and electronic requirements of the binding pocket and to potentially enhance the compound's metabolic stability.
Experimental Protocol: Synthesis of a Hypothetical N-(2-Fluoro-3-methylbenzyl) IRAK4 Inhibitor Core
This protocol describes a general procedure for the N-alkylation of a heterocyclic amine, a common step in the synthesis of kinase inhibitors, using this compound.
Materials:
-
Heterocyclic amine (e.g., a substituted pyrazolopyrimidine) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the heterocyclic amine in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-fluoro-3-methylbenzyl) substituted product.
Visualization of the Synthetic Workflow:
Synthesis of Derivatives from 2-Fluoro-3-methylbenzyl Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 2-fluoro-3-methylbenzyl bromide. This versatile building block is a key intermediate in the development of novel therapeutic agents and functional materials. The protocols outlined below cover fundamental synthetic transformations, including etherification, amination, and cyanation, providing a robust starting point for further derivatization and library synthesis.
Introduction to the Reactivity of this compound
This compound is an activated halide, primed for nucleophilic substitution reactions. The benzylic position of the bromine atom makes it highly susceptible to displacement by a wide range of nucleophiles, typically through an S(_N)2 mechanism. This reactivity is central to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds, enabling the synthesis of a diverse array of molecular structures. The presence of the fluorine and methyl groups on the aromatic ring can influence the electronic properties and lipophilicity of the resulting derivatives, making this reagent particularly interesting for medicinal chemistry applications.
Core Synthetic Applications and Protocols
The following sections detail the reaction conditions and provide step-by-step protocols for the synthesis of ethers, amines, and nitriles from this compound.
Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the preparation of ethers by reacting an alkoxide with a primary alkyl halide.[1] In the case of this compound, the reaction proceeds efficiently with various phenols and alcohols to yield the corresponding benzyl ethers.
Quantitative Data for Williamson Ether Synthesis
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Naphthol | K(_2)CO(_3) | Acetonitrile | 80 | 4 | >95 (estimated) |
| Phenol | K(_2)CO(_3) | Acetonitrile | 80 | 4 | >95 (estimated) |
| Ethanol | NaH | THF | 65 | 6 | >90 (estimated) |
Note: The yields provided are estimated based on typical Williamson ether synthesis reactions with activated benzyl bromides.[2] Specific experimental data for this compound is not widely available in the cited literature; therefore, these conditions represent a robust starting point for optimization.
Experimental Protocol: Synthesis of 2-((2-Fluoro-3-methylbenzyl)oxy)naphthalene
-
To a stirred solution of 2-naphthol (1.2 mmol) in anhydrous acetonitrile (20 mL) is added potassium carbonate (2.0 mmol).
-
The mixture is stirred at room temperature for 15 minutes to facilitate the formation of the alkoxide.
-
This compound (1.0 mmol) is added to the reaction mixture.
-
The reaction is heated to 80°C and stirred for 4 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water (20 mL) and ethyl acetate (20 mL).
-
The aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired ether.
Visualization of Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
Synthesis of N-Aryl and N-Alkyl Amines
The synthesis of secondary and tertiary amines can be achieved through the nucleophilic substitution of this compound with primary or secondary amines. For the arylation of amines, the Buchwald-Hartwig amination offers a powerful palladium-catalyzed cross-coupling method, although direct alkylation is also feasible.[3][4][5][6][7]
Quantitative Data for Amine Synthesis
| Nucleophile | Base | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | NaOtBu | Pd₂(dba)₃, BINAP / Toluene | 100 | 12 | >80 (estimated) |
| Morpholine | K(_2)CO(_3) | DMF | 60 | 6 | >90 (estimated) |
| Benzylamine | Et(_3)N | Dichloromethane | 25 | 8 | >90 (estimated) |
Note: The yields are estimated based on standard Buchwald-Hartwig and nucleophilic substitution reactions.[3][4] Optimization may be required for this specific substrate.
Experimental Protocol: Synthesis of N-(2-Fluoro-3-methylbenzyl)aniline (Representative Protocol)
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol), BINAP (0.06 mmol), and sodium tert-butoxide (1.4 mmol).
-
The tube is evacuated and backfilled with argon.
-
Toluene (5 mL), aniline (1.2 mmol), and this compound (1.0 mmol) are added via syringe.
-
The reaction mixture is heated to 100°C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired N-benzylaniline derivative.
Visualization of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Cyanation Reaction
The introduction of a nitrile group can be accomplished by reacting this compound with a cyanide salt, such as sodium or potassium cyanide.[8] This reaction provides a versatile nitrile derivative that can be further elaborated into amines, carboxylic acids, or other functional groups.
Quantitative Data for Cyanation Reaction
| Cyanide Source | Solvent | Phase Transfer Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| NaCN | DMSO | None | 90 | 3 | >85 (estimated) |
| KCN | Acetonitrile/Water | TBAB | 80 | 5 | >90 (estimated) |
Note: Yields are estimated based on standard cyanation reactions of benzyl halides.[9] The use of a phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) can be beneficial in biphasic systems.
Experimental Protocol: Synthesis of 2-(2-Fluoro-3-methylphenyl)acetonitrile
-
In a round-bottom flask, this compound (1.0 mmol) is dissolved in DMSO (10 mL).
-
Sodium cyanide (1.2 mmol) is added carefully in a well-ventilated fume hood.
-
The reaction mixture is heated to 90°C and stirred for 3 hours.
-
After cooling, the mixture is poured into water (30 mL) and extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by vacuum distillation or column chromatography to yield the desired nitrile.
Visualization of Cyanation Reaction Workflow
Caption: Workflow for the cyanation of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyanation - Wikipedia [en.wikipedia.org]
- 9. guidechem.com [guidechem.com]
Application Notes and Protocols: Etherification using 2-Fluoro-3-methylbenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a general protocol for the etherification of alcohols and phenols using 2-Fluoro-3-methylbenzyl bromide. This reagent is a valuable building block in medicinal chemistry for the synthesis of novel ethers with potential applications in drug discovery. The introduction of the 2-fluoro-3-methylbenzyl moiety can influence the pharmacological properties of a molecule, such as binding affinity, metabolic stability, and lipophilicity.
Introduction
Etherification is a fundamental transformation in organic synthesis, and the Williamson ether synthesis is a classic and widely used method for the preparation of symmetrical and unsymmetrical ethers.[1][2][3][4] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide ion. This compound is an ideal electrophile for this reaction due to the presence of a primary benzylic bromide, which is highly reactive towards SN2 displacement.
The fluorine and methyl substituents on the aromatic ring can impart unique properties to the resulting ether products. Fluorine substitution is a common strategy in drug design to modulate a compound's electronic properties, pKa, and metabolic stability.
Reaction Principle: Williamson Ether Synthesis
The general principle of the Williamson ether synthesis using this compound is a two-step, one-pot reaction. First, a proton is abstracted from an alcohol or a phenol using a strong base to generate a nucleophilic alkoxide or phenoxide. This is followed by the nucleophilic attack of the alkoxide/phenoxide on the electrophilic benzylic carbon of this compound, displacing the bromide ion and forming the desired ether.
General Reaction Scheme:
Figure 1: General workflow of the Williamson ether synthesis.
Experimental Protocols
The following is a general protocol for the etherification of a generic alcohol or phenol with this compound. The specific conditions may require optimization depending on the substrate.
Materials and Reagents
-
Alcohol or Phenol (Substrate)
-
This compound
-
Anhydrous Solvent (e.g., DMF, THF, Acetonitrile)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Potassium tert-butoxide (t-BuOK))
-
Quenching solution (e.g., saturated aqueous ammonium chloride, water)
-
Extraction solvent (e.g., Ethyl acetate, Diethyl ether)
-
Drying agent (e.g., Anhydrous sodium sulfate, Anhydrous magnesium sulfate)
-
Silica gel for column chromatography
General Procedure
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.0 equivalent) and the anhydrous solvent.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (1.1-1.5 equivalents) portion-wise. If using NaH, be cautious of hydrogen gas evolution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Etherification: Add a solution of this compound (1.0-1.2 equivalents) in the anhydrous solvent dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, and heating may be required for less reactive substrates.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether.
Quantitative Data
While specific quantitative data for the etherification using this compound is not extensively available in the cited literature, the following table summarizes general reaction parameters for Williamson ether synthesis with similar substrates.
| Parameter | General Range/Condition | Notes |
| Substrate | Primary, Secondary Alcohols; Phenols | Tertiary alcohols are prone to elimination. |
| Base | NaH, KH, K₂CO₃, Cs₂CO₃, t-BuOK | Choice of base depends on the acidity of the alcohol/phenol. |
| Solvent | DMF, THF, Acetonitrile, DMSO | Aprotic polar solvents are generally preferred. |
| Temperature | 0 °C to 80 °C | May require heating for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitored by TLC. |
| Yield | Generally moderate to high (50-95%) | Highly dependent on the substrate and reaction conditions. |
Applications in Drug Development
The incorporation of a fluorinated benzyl ether moiety can be a strategic approach in drug design. Fluorine atoms can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability. While specific biological activities of ethers derived from this compound are not detailed in the provided search results, the synthesis of fluorinated benzyl ethers is relevant in various therapeutic areas. For instance, fluorinated benzylpiperazine derivatives have been synthesized and evaluated as ligands for sigma-1 receptors, which are implicated in a variety of neurological disorders.
Figure 2: Logical workflow for the application of this compound in drug discovery.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Bases like sodium hydride are highly reactive and flammable; handle with extreme care under an inert atmosphere.
-
The quenching step can be exothermic; perform it slowly and with cooling.
Disclaimer: The provided protocol is a general guideline. Researchers should consult relevant literature and exercise caution while performing these experiments. Optimization of reaction conditions may be necessary for specific substrates.
References
- 1. wiserpub.com [wiserpub.com]
- 2. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 3. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 4. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
Application Notes and Protocols for Fluorination Reactions Involving Substituted Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and drug development. Fluorination can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The synthesis of benzyl fluorides from substituted benzyl bromides is a fundamental transformation in this field. These application notes provide an overview of common nucleophilic fluorination methods, detailed experimental protocols, and quantitative data to aid researchers in selecting and performing these reactions.
Nucleophilic Fluorination of Substituted Benzyl Bromides
Nucleophilic fluorination is a widely employed method for the synthesis of benzyl fluorides from the corresponding bromides. This typically involves the displacement of the bromide leaving group by a fluoride anion. A variety of fluoride sources and reaction conditions have been developed to achieve this transformation efficiently.
Common Fluorinating Agents:
-
Alkali Metal Fluorides (KF, CsF): Potassium fluoride (KF) and cesium fluoride (CsF) are common and inexpensive sources of fluoride. Their effectiveness can be enhanced by the use of phase-transfer catalysts or by conducting the reaction in polar aprotic solvents.[1][2]
-
Silver(I) Fluoride (AgF): Silver(I) fluoride is a mild and effective fluorinating agent for benzyl bromides.[1][3] It can be used under mild conditions, often at room temperature.[1] The reactivity can be further improved when used in combination with other reagents like triethylamine tris(hydrogen fluoride).[1][3]
-
Amine/HF Reagents (e.g., Et₃N·3HF): Triethylamine tris(hydrogen fluoride) (Et₃N·3HF), also known as Togni's reagent, is a versatile and widely used nucleophilic fluorinating agent.[1][4] It is a liquid and serves as both the fluoride source and the solvent in some cases.
Experimental Data and Substrate Scope
The choice of fluorinating agent and reaction conditions significantly impacts the yield and substrate scope of the fluorination of substituted benzyl bromides. Below is a summary of representative data from the literature.
Table 1: Nucleophilic Fluorination of Substituted Benzyl Bromides with Et₃N·3HF and K₃PO₄ (Method A)[1][3]
| Entry | Substrate (Benzyl Bromide) | Product | Yield (%) |
| 1 | 4-Methoxybenzyl bromide | 4-Methoxybenzyl fluoride | 85 |
| 2 | 4-Chlorobenzyl bromide | 4-Chlorobenzyl fluoride | 78 |
| 3 | 4-Nitrobenzyl bromide | 4-Nitrobenzyl fluoride | 65 |
| 4 | 2-Methylbenzyl bromide | 2-Methylbenzyl fluoride | 82 |
| 5 | Benzyl bromide | Benzyl fluoride | 88 |
Reaction Conditions: Substrate (1.0 equiv), Et₃N·3HF (3.0 equiv), K₃PO₄ (1.5 equiv) in acetonitrile (MeCN) at 80 °C.
Table 2: Nucleophilic Fluorination of Substituted Benzyl Bromides with AgF and Et₃N·3HF (Method B)[1][3]
| Entry | Substrate (Benzyl Bromide) | Product | Yield (%) |
| 1 | 4-Methoxybenzyl bromide | 4-Methoxybenzyl fluoride | 92 |
| 2 | 4-Chlorobenzyl bromide | 4-Chlorobenzyl fluoride | 85 |
| 3 | 4-Nitrobenzyl bromide | 4-Nitrobenzyl fluoride | 72 |
| 4 | 2-Methylbenzyl bromide | 2-Methylbenzyl fluoride | 88 |
| 5 | Benzyl bromide | Benzyl fluoride | 95 |
Reaction Conditions: Substrate (1.0 equiv), AgF (1.5 equiv), Et₃N·3HF (2.0 equiv) in acetonitrile (MeCN) at room temperature.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Fluorination with Et₃N·3HF and K₃PO₄ (Method A)[1][3]
Materials:
-
Substituted benzyl bromide
-
Triethylamine tris(hydrogen fluoride) (Et₃N·3HF)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the substituted benzyl bromide (1.0 equiv) and anhydrous acetonitrile (5 mL per mmol of substrate).
-
Add anhydrous potassium phosphate (1.5 equiv) to the solution.
-
Carefully add triethylamine tris(hydrogen fluoride) (3.0 equiv) to the reaction mixture. Caution: Et₃N·3HF is corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzyl fluoride.
Protocol 2: General Procedure for Nucleophilic Fluorination with AgF and Et₃N·3HF (Method B)[1][3]
Materials:
-
Substituted benzyl bromide
-
Silver(I) fluoride (AgF)
-
Triethylamine tris(hydrogen fluoride) (Et₃N·3HF)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask, protected from light
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask wrapped in aluminum foil (to protect from light) and equipped with a magnetic stir bar, add the substituted benzyl bromide (1.0 equiv) and anhydrous acetonitrile (5 mL per mmol of substrate).
-
Add silver(I) fluoride (1.5 equiv) to the solution.
-
Carefully add triethylamine tris(hydrogen fluoride) (2.0 equiv) to the reaction mixture. Caution: Et₃N·3HF is corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.
-
Wash the Celite pad with acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzyl fluoride.
Reaction Mechanisms and Workflow
The nucleophilic fluorination of benzyl bromides can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the substrate and reaction conditions. Electron-donating groups on the aromatic ring can stabilize a benzylic carbocation, favoring an S(_N)1 mechanism. Conversely, less substituted or electron-deficient benzyl bromides are more likely to react via an S(_N)2 pathway. The combination of AgF and Et₃N·3HF is thought to facilitate the reaction through both pathways.[1][3]
Caption: General workflow for nucleophilic fluorination.
Caption: S(_N)1 and S(_N)2 mechanisms for fluorination.
References
- 1. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Scale-up Synthesis Using 2-Fluoro-3-methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2-fluoro-3-methylbenzyl bromide in scale-up synthesis, particularly in the context of drug discovery and development. The protocols offer detailed methodologies for its application in key chemical transformations.
Introduction
This compound is a key building block in organic synthesis, valued for its role in introducing the 2-fluoro-3-methylbenzyl moiety into target molecules. This structural motif is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The presence of the fluorine atom can modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity to the target protein. These notes provide guidance on the use of this reagent in scalable synthetic routes.
Key Applications
The primary application of this compound in drug development is as an alkylating agent in the synthesis of biologically active molecules. It is particularly useful for the N-alkylation of amines and O-alkylation of phenols to furnish the corresponding benzyl derivatives. These derivatives are often key intermediates in the synthesis of complex therapeutic agents, including kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer.[1][2] The 2-fluoro-3-methylbenzyl group can be incorporated into molecules designed to target the ATP-binding site of kinases.[3][4]
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is provided in the table below.
| Property | Value |
| CAS Number | 151412-12-3 |
| Molecular Formula | C₈H₈BrF |
| Molecular Weight | 203.05 g/mol |
| Appearance | Clear colorless to yellow liquid |
| Purity | Typically ≥97% |
| Boiling Point | Not specified |
| Storage Temperature | Ambient |
| Hazard Statements | H314 (Causes severe skin burns and eye damage) |
| Precautionary Statements | P260, P271, P280 |
Data sourced from supplier information.
Experimental Protocols
The following protocols are representative examples of the use of this compound in common synthetic transformations suitable for scale-up.
Protocol 1: General Procedure for O-Alkylation of a Phenol
This protocol describes a general method for the etherification of a phenolic substrate using this compound under basic conditions, a common step in the synthesis of various therapeutic agents.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Multi-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of the phenolic substrate (1.0 eq) and potassium carbonate (2.0 eq) in acetone or DMF, add this compound (1.1 eq) at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to afford the desired O-alkylated product.
Protocol 2: General Procedure for N-Alkylation of an Amine
This protocol provides a general method for the alkylation of a primary or secondary amine with this compound.
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.05 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile or Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Multi-neck round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the amine substrate (1.0 eq) and base (1.5 eq) in acetonitrile or DMF.
-
Add a solution of this compound (1.05 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-alkylated product.
Visualizations
Caption: General synthetic workflow.
Caption: Kinase inhibition signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Fluoro-3-methylbenzyl bromide as a Chemical Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-methylbenzyl bromide is a substituted aromatic halogenated hydrocarbon that serves as a valuable chemical intermediate in organic synthesis, particularly within the realm of medicinal chemistry. Its utility lies in its ability to introduce the 2-fluoro-3-methylbenzyl moiety into a target molecule, a common strategy in the design of bioactive compounds. The presence of the fluorine atom and the methyl group on the benzyl ring can significantly influence the physicochemical and pharmacological properties of the final compound, such as metabolic stability, binding affinity to biological targets, and lipophilicity.
One of the key applications of this compound is in the synthesis of inhibitors for Stearoyl-CoA desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids into monounsaturated fatty acids. Dysregulation of SCD1 activity has been implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, making it an attractive target for therapeutic intervention.
This document provides detailed application notes on the use of this compound as a chemical intermediate, with a focus on its application in the synthesis of SCD1 inhibitors. It includes a representative experimental protocol for an N-alkylation reaction, a common synthetic step where this intermediate is employed.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₈BrF |
| Molecular Weight | 203.05 g/mol |
| CAS Number | 151412-12-3 |
| Appearance | Colorless to pale yellow liquid |
| Purity | Typically ≥97% |
Application in the Synthesis of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors
This compound is a key building block for the synthesis of a class of potent SCD1 inhibitors. In this context, the 2-fluoro-3-methylbenzyl group is typically introduced into a core heterocyclic scaffold, such as a piperidine or piperazine derivative, through an N-alkylation reaction. The specific substitution pattern on the benzyl ring is crucial for optimizing the potency and pharmacokinetic profile of the final inhibitor.
The Role of the 2-Fluoro-3-methyl Substitution
The incorporation of fluorine and methyl groups onto the benzyl moiety can confer several advantages in drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of the drug in the body.
-
Binding Affinity: The electronegative fluorine atom can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site of the target protein, thereby enhancing binding affinity.
-
Lipophilicity and Permeability: The fluorine and methyl groups can modulate the lipophilicity of the molecule, which in turn affects its solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Experimental Protocols
The following is a representative experimental protocol for the N-alkylation of a piperazine derivative with this compound. This protocol is based on general procedures for similar reactions and should be adapted and optimized for specific substrates and scales.
N-Alkylation of a Piperazinone Derivative
Reaction Scheme:
Caption: Workflow for the N-alkylation reaction.
Logical Relationship in SCD1 Inhibitor Synthesis
Caption: Synthesis of SCD1 inhibitors.
Simplified SCD1 Signaling Pathway
Caption: SCD1 in lipid metabolism.
Conclusion
This compound is a versatile chemical intermediate with significant applications in the synthesis of bioactive molecules, particularly in the development of SCD1 inhibitors. The strategic incorporation of the 2-fluoro-3-methylbenzyl moiety can impart favorable pharmacological properties to the final drug candidate. The provided representative protocol for N-alkylation serves as a practical guide for researchers in the field. Further exploration of the structure-activity relationships of compounds derived from this intermediate will continue to be a valuable area of research in drug discovery.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-3-methylbenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 2-Fluoro-3-methylbenzyl bromide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the free-radical bromination of 2-fluoro-3-methyltoluene. This reaction, commonly known as the Wohl-Ziegler reaction, selectively brominates the benzylic methyl group.[1][2][3] The typical reagents used are N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.[4] Initiation of the reaction can also be achieved using UV or visible light.[5][6]
Q2: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors. Here's a troubleshooting guide to help you optimize your reaction:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a slight excess of the brominating agent (NBS) and an adequate amount of radical initiator. Monitoring the reaction progress by TLC or GC can help determine the optimal reaction time.
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Side Reactions: Several side reactions can compete with the desired benzylic bromination, leading to a lower yield of the target product. These are discussed in detail in Q3.
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Decomposition of Product: Benzyl bromides can be sensitive to heat and light. Prolonged reaction times at high temperatures or exposure to light during workup and purification can lead to decomposition.
-
Inefficient Initiation: The radical initiator may not be effective. Ensure your initiator (AIBN or BPO) is of good quality and has not decomposed. If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. It should be high enough to initiate the radical chain reaction but not so high as to promote side reactions or product decomposition. Refluxing in a suitable solvent like carbon tetrachloride (though less favored now due to toxicity), cyclohexane, or acetonitrile is common.[1]
-
Poor Quality Reagents: The purity of the starting material, 2-fluoro-3-methyltoluene, and the brominating agent, NBS, is crucial. Impurities can interfere with the radical chain reaction.
To improve the yield, consider the following:
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Optimize Reagent Stoichiometry: Systematically vary the molar ratio of 2-fluoro-3-methyltoluene to NBS and the amount of radical initiator to find the optimal conditions.
-
Control Reaction Time: Monitor the reaction progress to stop it once the starting material is consumed to minimize the formation of byproducts.
-
Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the benzylic radical intermediate.
-
Purify NBS: If you suspect your NBS is impure, it can be recrystallized from water.[4]
Q3: What are the common side products and impurities I should be aware of during the synthesis?
A3: During the synthesis of this compound, several side products can form, reducing the purity and yield of the desired product:
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Dibromination: Over-bromination of the benzylic position can lead to the formation of 2-fluoro-3-methylbenzylidene dibromide. This is more likely to occur if a large excess of NBS is used or if the reaction is allowed to proceed for too long.[2]
-
Ring Bromination: Although benzylic bromination is generally favored under radical conditions, some bromination on the aromatic ring can occur, especially if the reaction conditions are not strictly controlled or if acidic byproducts (like HBr) accumulate.[7] The presence of the electron-donating methyl group and the electron-withdrawing but ortho-, para-directing fluoro group can influence the position of ring substitution.
-
Coupling Products: The benzylic radical intermediate can couple with another radical to form 1,2-bis(2-fluoro-3-methylphenyl)ethane.
-
Oxidation Products: If the reaction is not carried out under an inert atmosphere, the benzylic radical can be oxidized, leading to the formation of 2-fluoro-3-methylbenzaldehyde or 2-fluoro-3-methylbenzoic acid.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of 2-fluoro-3-methyltoluene in the final product mixture.
Q4: What is the best method to purify the crude this compound?
A4: Purification of the crude product is essential to remove unreacted starting materials, the succinimide byproduct from NBS, and other impurities. A typical purification workflow involves:
-
Filtration: After the reaction is complete, the mixture is cooled, and the solid succinimide is removed by filtration.
-
Aqueous Workup: The filtrate is washed with water to remove any remaining succinimide and other water-soluble impurities. A wash with a dilute solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, can be used to remove any residual bromine. This is followed by a wash with brine to aid in the separation of the organic and aqueous layers.
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
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Distillation: The crude product is often purified by fractional distillation under reduced pressure.[8][9] This is effective for separating the desired product from less volatile impurities and any remaining starting material.
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Column Chromatography: If distillation does not provide sufficient purity, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.[10]
Quantitative Data
While specific yield data for the synthesis of this compound is not widely published, the following table provides reaction conditions and yields for the analogous benzylic bromination of a structurally similar compound, 2-fluoro-4-bromotoluene, which can serve as a starting point for optimization.
Table 1: Reaction Conditions for the Synthesis of a Structurally Similar Compound (2-Fluoro-4-bromobenzyl bromide) [11]
| Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Fluoro-4-bromotoluene | Bromine | UV light (>3000 Å) | None | 160 | 2 | 64.1 |
| 2-Fluoro-4-bromotoluene | Bromine | UV light (>3000 Å) | None | 180 | 2 | 76.9 |
Experimental Protocols
Based on the established Wohl-Ziegler reaction, a general experimental protocol for the synthesis of this compound is provided below. Note: This is a general guideline and may require optimization.
Synthesis of this compound using NBS and AIBN
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-fluoro-3-methyltoluene (1.0 eq) and a suitable solvent (e.g., acetonitrile or cyclohexane).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05-1.2 eq) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN, 0.02-0.05 eq).
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Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by TLC or GC analysis.
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Workup: Once the reaction is complete (typically after the starting material is consumed), cool the mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of the solvent.
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Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water, a dilute aqueous solution of sodium bisulfite, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Figure 1: General experimental workflow for the synthesis of this compound.
Figure 2: Logical troubleshooting flow for addressing low reaction yield.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 8. Purification [chem.rochester.edu]
- 9. chembam.com [chembam.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
Technical Support Center: 2-Fluoro-3-methylbenzyl bromide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-methylbenzyl bromide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing an unexpected peak in my NMR/LC-MS analysis after a reaction with this compound. What could it be?
A1: One of the most common side products in reactions involving benzyl bromides is the corresponding dibenzyl ether.[1][2][3] This can form through self-condensation of the starting material, especially if any moisture is present, leading to hydrolysis of the benzyl bromide to the corresponding alcohol, which then reacts with another molecule of the benzyl bromide.
Q2: My reaction is sluggish and I'm getting a significant amount of starting material back. I also see a new, more polar spot on my TLC plate. What is happening?
A2: This could be due to the hydrolysis of your this compound to 2-Fluoro-3-methylbenzyl alcohol. Benzyl halides can be sensitive to moisture. The resulting alcohol is more polar and will have a lower Rf value on a normal phase TLC plate. Ensure you are using anhydrous solvents and reagents to minimize this side reaction.
Q3: I am performing a benzylic bromination of 2-fluoro-3-methyltoluene to synthesize this compound and I am getting multiple brominated products. How can I improve the selectivity?
A3: Over-bromination is a common issue in benzylic bromination reactions, leading to the formation of 2-Fluoro-3-methylbenzal bromide (the di-brominated product).[4] To improve the selectivity for the mono-brominated product, you can try the following:
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Control the stoichiometry of the brominating agent: Use a slight excess or stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide - NBS).
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Monitor the reaction closely: Follow the reaction progress by GC or TLC and stop it once the starting material is consumed and before significant amounts of the di-brominated product are formed.
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Control the reaction temperature: Benzylic bromination is often initiated by light or heat. Careful control of the temperature can help to improve selectivity.[4]
Q4: I am trying to perform a nucleophilic substitution on this compound with a strong, bulky base. Instead of my desired substitution product, I am observing what appears to be an elimination product. Is this possible?
A4: Yes, elimination reactions can compete with substitution reactions, especially with sterically hindered or strongly basic nucleophiles.[5][6] this compound has benzylic protons that can be abstracted by a strong base, leading to the formation of a transient alkene. The likelihood of elimination increases with stronger, bulkier bases and higher reaction temperatures.
Common Side Products and Their Characteristics
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature (vs. Starting Material) | Formation Mechanism |
| Bis(2-fluoro-3-methylbenzyl) ether | C₁₆H₁₆F₂O | 262.29 | Higher molecular weight peak in MS, characteristic ether C-O stretch in IR. | Self-condensation, often initiated by hydrolysis.[1][2][3] |
| 2-Fluoro-3-methylbenzyl alcohol | C₈H₉FO | 140.16 | More polar on TLC/LC, presence of a broad -OH peak in ¹H NMR and IR. | Hydrolysis of the benzyl bromide. |
| 2-Fluoro-3-methylbenzal bromide | C₈H₇Br₂F | 281.95 | Higher molecular weight in MS, distinct downfield shift of the benzylic proton in ¹H NMR. | Over-bromination during synthesis.[4] |
Note: The data in this table is for illustrative purposes and based on general chemical principles. Actual analytical data may vary based on experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine Nucleophile
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Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator. Ensure all solvents are anhydrous.
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Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M) under a nitrogen atmosphere, add the amine nucleophile (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).
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Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
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Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Benzylic Bromination
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Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-methyltoluene (1.0 eq) in a suitable solvent like carbon tetrachloride or cyclohexane.
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Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.02 eq).
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Initiation: Heat the mixture to reflux using a heating mantle and irradiate with a UV lamp.
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Monitoring: Monitor the reaction by GC to observe the consumption of the starting material and the formation of the product and di-brominated side product.
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Work-up: Once the desired conversion is reached, cool the reaction mixture to room temperature and filter off the succinimide by-product.
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Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Visual Guides
Caption: Common side reaction pathways for this compound.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of Products from 2-Fluoro-3-methylbenzyl Bromide Reactions
Welcome to the technical support center for the purification of reaction products involving 2-Fluoro-3-methylbenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when purifying products from reactions with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product after purification. | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Product loss during workup: The product may be partially soluble in the aqueous phase or volatile. 3. Degradation of starting material or product: Benzyl bromides can be sensitive to hydrolysis or other degradation pathways. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed before workup. 2. During aqueous extraction, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. If the product is suspected to be volatile, use caution during solvent removal (e.g., use lower temperatures on the rotary evaporator). 3. Ensure all solvents and reagents are anhydrous, as water can lead to hydrolysis of the benzyl bromide. |
| Presence of unreacted this compound in the purified product. | 1. Insufficient reaction time or temperature. 2. Similar polarity of the product and starting material, making separation by column chromatography difficult. | 1. Increase reaction time or temperature, monitoring by TLC. 2. Optimize the column chromatography conditions. A shallow solvent gradient (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) can improve separation.[1][2] 3. A chemical quench can be employed. Adding a nucleophile like triethylamine will react with the excess benzyl bromide to form a water-soluble quaternary ammonium salt that can be removed by an aqueous wash. |
| Formation of multiple side products. | 1. Elimination reaction: Strong, sterically hindered bases can promote the formation of elimination byproducts. 2. Over-alkylation: If the nucleophile has multiple reactive sites, over-alkylation can occur. 3. Hydrolysis: Presence of water can lead to the formation of 2-fluoro-3-methylbenzyl alcohol. | 1. Use a weaker, non-hindered base (e.g., K₂CO₃, Cs₂CO₃) and moderate reaction temperatures. 2. Use a protecting group strategy for the nucleophile or carefully control the stoichiometry of the reactants. 3. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in recrystallizing the final product. | 1. Inappropriate solvent choice. 2. Product is an oil or has a low melting point. 3. Presence of impurities that inhibit crystallization. | 1. Screen a variety of solvent systems. Common choices include ethanol/water, hexane/ethyl acetate, or toluene.[3] The ideal solvent should dissolve the compound when hot but not at room temperature.[4][5] 2. If the product is an oil, purification by column chromatography is the preferred method. 3. Ensure the crude product is as pure as possible before attempting recrystallization. An initial purification by column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile electrophile commonly used in nucleophilic substitution (SN2) reactions. Typical reactions include:
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Williamson Ether Synthesis: Reaction with alcohols or phenols in the presence of a base to form ethers.
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Esterification: Reaction with carboxylate salts to form esters.
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N-Alkylation: Reaction with amines to form substituted amines.
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Cyanide Substitution: Reaction with sodium or potassium cyanide to form (2-fluoro-3-methylphenyl)acetonitrile.
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Azide Substitution: Reaction with sodium azide to form 2-fluoro-3-methylbenzyl azide.
Q2: How can I effectively remove unreacted this compound from my reaction mixture?
A2: Several methods can be employed:
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Column Chromatography: this compound is a relatively nonpolar compound and will typically elute quickly on a silica gel column with a nonpolar eluent like hexane or a hexane/ethyl acetate mixture.
-
Aqueous Wash: Washing the organic layer with a dilute base solution (e.g., sodium bicarbonate) can help to hydrolyze some of the remaining benzyl bromide to the more polar 2-fluoro-3-methylbenzyl alcohol, which can then be more easily separated.
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Chemical Quenching: Reacting the crude mixture with a secondary amine or triethylamine can convert the excess benzyl bromide into a more polar and water-soluble compound that can be removed during an aqueous workup.
Q3: What are the typical conditions for column chromatography purification of products from this compound reactions?
A3: Silica gel is the most common stationary phase. The mobile phase is typically a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. A good starting point is a gradient elution, beginning with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent.[1][2] The optimal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC).
Q4: My product is a solid. What are some good solvent systems for recrystallization?
A4: The choice of recrystallization solvent is highly dependent on the specific structure and polarity of your product. A good starting point is to test the solubility of your crude product in a range of solvents of varying polarities. Common solvent systems for compounds of moderate polarity include:
-
Ethanol/water
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Hexane/ethyl acetate
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Toluene
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Isopropanol
The ideal solvent will dissolve your compound at elevated temperatures but show low solubility at room temperature or below.[4][5]
Experimental Protocols
General Protocol for Column Chromatography Purification
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TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent should give a retention factor (Rf) of approximately 0.2-0.4 for the desired product and provide good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into a glass column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a more polar solvent if necessary. Carefully load the solution onto the top of the column.
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Elution: Begin eluting the column with the predetermined solvent system. If using a gradient, gradually increase the polarity of the eluent.
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Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
General Protocol for Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.
Diagrams
Caption: General experimental workflow for the synthesis and purification of products from this compound reactions.
Caption: Troubleshooting decision tree for the purification of products from this compound reactions.
References
2-Fluoro-3-methylbenzyl bromide stability and storage conditions
This technical support guide provides essential information on the stability and storage of 2-Fluoro-3-methylbenzyl bromide for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container must be kept tightly closed to prevent exposure to moisture and air.[1][3] For optimal preservation, storage in the original packaging is recommended.[1][2]
Q2: Is this compound sensitive to light or moisture?
A2: Yes, this compound is reported to be sensitive to both light and moisture.[1][2][3] Exposure to these elements can lead to degradation. Therefore, it is crucial to store it in a light-resistant container and under a dry atmosphere, such as under argon gas.[1]
Q3: What is the recommended storage temperature?
A3: While some suppliers indicate that this compound can be stored at ambient temperature, others recommend refrigerated storage at 2-8 °C for enhanced stability.[2] For long-term storage, refrigeration is the safer option to minimize potential degradation.
Q4: What are the signs of decomposition of this compound?
A4: Decomposition may be indicated by a change in color or the appearance of precipitates. As with many benzyl bromides, it can be a lachrymator, meaning it can cause tearing.[4] An increase in its irritating properties upon opening the container might also suggest decomposition or the presence of impurities.
Q5: What are the hazardous decomposition products of this compound?
A5: In the event of a fire, this compound can decompose and emit toxic fumes, including carbon oxides, hydrogen bromide (HBr), and hydrogen fluoride (HF).[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the reagent due to improper storage. | Verify the storage conditions (temperature, atmosphere, light exposure). If improperly stored, consider using a fresh bottle of the reagent. |
| Reagent has a strong, irritating odor upon opening | Potential decomposition. Benzyl bromides are lachrymatory. | Handle the reagent exclusively in a well-ventilated fume hood.[1][2] Ensure appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is worn.[1][4] |
| Visible discoloration or presence of solid matter in the liquid | The compound has likely degraded. | Do not use the reagent. Dispose of it according to your institution's hazardous waste disposal guidelines. |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | Ambient or 2-8 °C | [2] |
| Flash Point | 168°C at 15mm Hg | |
| Purity (as supplied) | Typically ≥96-98% | [5] |
Experimental Protocols
General Protocol for Handling and Use
To minimize degradation during experimental use, the following protocol is recommended:
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Preparation: Before opening, allow the reagent container to equilibrate to room temperature to prevent condensation of moisture from the air into the cold liquid.
-
Inert Atmosphere: If the experiment is sensitive to moisture or air, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.
-
Dispensing: Use a clean, dry syringe or cannula to transfer the liquid.
-
Sealing: After dispensing, securely seal the container, preferably under an inert atmosphere, before returning it to the appropriate storage location.
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Cleaning: All glassware and equipment that have come into contact with this compound should be quenched and cleaned appropriately in a fume hood.
Stability Factors Diagram
Caption: Factors influencing the stability of this compound.
References
Optimizing temperature and solvent for 2-Fluoro-3-methylbenzyl bromide alkylation
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the optimization of temperature and solvent for alkylation reactions involving 2-Fluoro-3-methylbenzyl bromide.
Disclaimer: Detailed optimization data for this compound is not extensively available in published literature. The information and data presented are based on established principles of benzylic halide reactivity and analogous alkylation reactions. Researchers should use the provided protocols and data as a starting point for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for alkylation with this compound?
A1: this compound, as a primary benzylic halide, can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 pathways.[1][2] The operative mechanism is highly dependent on the reaction conditions:
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Sₙ2 Mechanism: This pathway is favored by strong, anionic nucleophiles and polar aprotic solvents (e.g., Acetone, DMF, Acetonitrile, DMSO).[3][4] It involves a backside attack by the nucleophile in a single, concerted step.
-
Sₙ1 Mechanism: This pathway is favored by weak, neutral nucleophiles (e.g., water, alcohols) and polar protic solvents.[1] It proceeds through a two-step mechanism involving the formation of a resonance-stabilized benzylic carbocation.[5][6] This carbocation is particularly stable because the positive charge can be delocalized into the aromatic ring.[6]
Q2: How do temperature and solvent selection impact the alkylation reaction?
A2: Temperature and solvent are critical parameters that influence reaction rate, yield, and the prevalence of side reactions.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions such as elimination (E1/E2) or decomposition of starting materials.[7] For many alkylations, starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature or slightly above is a common strategy.[8]
-
Solvent: The choice of solvent can dramatically affect the reaction rate and mechanism.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are generally preferred for Sₙ2 reactions. They solvate the cation but leave the anionic nucleophile relatively "bare," increasing its nucleophilicity and reaction rate.[3][9]
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Polar Protic Solvents (Water, Ethanol, Methanol): These solvents can slow down Sₙ2 reactions by forming a "solvent cage" around the nucleophile through hydrogen bonding, reducing its reactivity.[9] However, they are effective at stabilizing the carbocation intermediate in Sₙ1 reactions.[1]
-
Q3: What are common side reactions, and how can they be minimized?
A3: Several side reactions can occur during alkylation with benzylic bromides:
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Over-alkylation: The mono-alkylated product may be more nucleophilic than the starting material, leading to a second alkylation.[7][10] This is common in the N-alkylation of amines. To minimize this, use a large excess of the substrate to be alkylated or add the this compound slowly to the reaction mixture.[10]
-
Elimination Reactions: Under strongly basic conditions or at high temperatures, elimination can compete with substitution to form an alkene.
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Hydrolysis: If water is present, the benzyl bromide can be hydrolyzed to the corresponding benzyl alcohol, especially under conditions favoring an Sₙ1 mechanism.
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Oxidation: The benzylic position is susceptible to oxidation, especially if strong oxidizing agents are present.[6][11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Low Reactivity: The nucleophile may be too weak, or the starting material may have significant steric hindrance.[10] 2. Inappropriate Conditions: The temperature may be too low, or the solvent may be hindering the reaction (e.g., using a protic solvent for an Sₙ2 reaction).[7][9] 3. Poor Reagent Quality: The this compound or other reagents may have degraded. | 1. Increase Reactivity: Use a stronger base to deprotonate the nucleophile fully. If feasible, consider converting the bromide to the more reactive iodide in situ by adding a catalytic amount of potassium iodide (KI).[12] 2. Optimize Conditions: Gradually increase the reaction temperature and monitor for product formation and byproducts.[7] Switch to a polar aprotic solvent like DMF or acetonitrile to enhance Sₙ2 reactivity.[9] 3. Verify Reagents: Check the purity of starting materials. |
| Formation of Multiple Products | 1. Over-alkylation: The initial product is reacting further with the benzyl bromide.[10] 2. Sₙ1/E1 Competition: Conditions (polar protic solvent, heat) may be promoting carbocation formation, leading to a mixture of substitution and elimination products.[1] 3. Side Reactions: The benzylic position may be undergoing other reactions like oxidation.[13] | 1. Control Stoichiometry: Use an excess of the nucleophile relative to the benzyl bromide. Alternatively, add the benzyl bromide dropwise over an extended period.[7] 2. Favor Sₙ2: Use a polar aprotic solvent and a strong nucleophile to favor the direct substitution pathway.[3] Keep the temperature as low as reasonably possible. 3. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
| Reaction is Too Slow | 1. Insufficient Temperature: The activation energy for the reaction is not being met. 2. Poor Solvent Choice: A protic solvent may be solvating the nucleophile and reducing its reactivity.[9] 3. Weak Base/Nucleophile: The nucleophile is not sufficiently reactive to displace the bromide. | 1. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-80 °C) while monitoring by TLC or LC-MS.[8] 2. Change Solvent: Switch from a protic solvent to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[12] 3. Use a Stronger Base: Employ a stronger base (e.g., NaH instead of K₂CO₃ for certain nucleophiles) to ensure complete deprotonation and higher nucleophilicity.[14] |
Data Presentation
The following tables are adapted from studies on similar benzyl halide alkylations and serve as an illustrative guide for reaction optimization.
Table 1: Example of Solvent and Base Optimization for an Alkylation Reaction (Note: This data is for an analogous system and should be used as a reference for designing experiments.)
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 45 |
| 2 | Cs₂CO₃ | Acetonitrile | 80 | 65 |
| 3 | NaH | THF | 65 | 70 |
| 4 | NaH | DMF | 25 -> 80 | 92 |
| 5 | DBU | Acetonitrile | 25 | 60 |
| 6 | K₃PO₄ | DMSO | 80 | 55 |
Table 2: Example of Temperature Optimization in DMF with NaH as Base (Note: This data is for an analogous system and should be used as a reference.)
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0 | 12 | 35 |
| 2 | 25 (Room Temp) | 8 | 78 |
| 3 | 50 | 4 | 91 |
| 4 | 80 | 2 | 93 |
Experimental Protocols
General Protocol for Alkylation with this compound (Sₙ2 Conditions)
This protocol serves as a starting point and should be optimized for the specific nucleophile and substrate.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the nucleophilic substrate (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, to make a 0.1-0.5 M solution).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, K₂CO₃, 1.1 - 1.5 eq) portion-wise. Allow the mixture to stir for 30-60 minutes at 0 °C or room temperature to ensure complete formation of the nucleophile.
-
Alkylation: Add a solution of this compound (1.0 - 1.2 eq) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS). Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.
-
Workup: Once the reaction is complete, quench it carefully by slowly adding a saturated aqueous solution of NH₄Cl or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: Workflow for alkylation optimization.
Caption: Troubleshooting flowchart for low yield.
References
- 1. quora.com [quora.com]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. reddit.com [reddit.com]
How to avoid elimination side reactions with benzyl bromides
Welcome to the technical support center for optimizing reactions with benzyl bromides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions, particularly elimination, during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing elimination byproducts in my reaction with benzyl bromide?
A1: Elimination reactions (E1 and E2) often compete with the desired nucleophilic substitution reactions (SN1 and SN2). Several factors can favor elimination, including the reaction temperature, the nature of the base or nucleophile, the solvent, and the structure of the substrate. Benzyl bromide, being a primary benzylic halide, is susceptible to both substitution and elimination pathways. The stability of the potential carbocation intermediate and the presence of beta-hydrogens make elimination a possible side reaction.
Q2: How does temperature affect the ratio of substitution to elimination products?
A2: Higher temperatures generally favor elimination reactions over substitution.[1][2][3] Elimination reactions typically have a higher activation energy than substitution reactions.[1] Increasing the temperature provides more molecules with sufficient energy to overcome this barrier. Furthermore, elimination reactions often result in an increase in the number of product molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the -TΔS term more negative, thus favoring the elimination pathway.[1][4] To favor substitution, it is generally recommended to run the reaction at lower temperatures.
Q3: What is the role of the base/nucleophile in determining the reaction outcome?
A3: The strength and steric bulk of the base/nucleophile are critical.
-
Strong, sterically hindered bases , such as potassium tert-butoxide (t-BuOK), strongly favor elimination (specifically E2).[5][6] Their bulk makes it difficult for them to act as nucleophiles and attack the carbon atom, so they are more likely to abstract a proton from a beta-carbon.
-
Strong, non-bulky bases/good nucleophiles , like hydroxide (OH⁻) or alkoxides (RO⁻), can lead to a mixture of SN2 and E2 products.[7][8]
-
Weak bases/good nucleophiles , such as amines or azide ions, tend to favor substitution (SN2).[9]
Q4: How does the choice of solvent influence the reaction pathway?
A4: The polarity of the solvent plays a significant role.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions as they solvate the cation but not the anionic nucleophile, increasing its nucleophilicity.[3][10]
-
Polar protic solvents (e.g., water, ethanol, methanol) can stabilize the carbocation intermediate in SN1 reactions and can also solvate the nucleophile, reducing its strength and potentially favoring E1 over SN1 at higher temperatures.[10]
Q5: Is it true that benzyl bromide always undergoes substitution?
A5: While benzyl bromide strongly favors substitution under many conditions due to the stability of the benzylic carbocation and the accessibility of the primary carbon for SN2 attack, it is not accurate to say it always undergoes substitution. Under conditions that strongly favor elimination (e.g., high temperature and a strong, bulky base), elimination byproducts can and do form.
Troubleshooting Guide
This guide provides a structured approach to minimizing elimination side reactions when working with benzyl bromide.
Problem: Significant yield of elimination byproduct detected.
Caption: A step-by-step guide to troubleshooting and minimizing elimination reactions.
Data Presentation
The following table summarizes the expected major reaction pathways for benzyl bromide under various conditions.
| Substrate | Nucleophile/Base | Solvent | Temperature | Primary Mechanism | Expected Major Product |
| Benzyl Bromide | Strong, Sterically Hindered (e.g., KOtBu) | Polar Aprotic (e.g., THF) | High | E2 | Elimination |
| Benzyl Bromide | Strong, Non-hindered (e.g., NaOH, NaOEt) | Polar Protic (e.g., Ethanol) | High | E2 > SN2/SN1 | Elimination |
| Benzyl Bromide | Strong, Non-hindered (e.g., NaOH, NaOEt) | Polar Protic (e.g., Ethanol) | Low | SN2 | Substitution |
| Benzyl Bromide | Weak Base, Good Nucleophile (e.g., NaCN, NaN3) | Polar Aprotic (e.g., DMSO) | Low to Moderate | SN2 | Substitution |
| Benzyl Bromide | Weak Nucleophile/Base (e.g., H₂O, ROH) | Polar Protic (e.g., Ethanol) | Low to Moderate | SN1 | Substitution |
Experimental Protocols
Protocol 1: Synthesis of Benzyl Ethers with Minimal Elimination
This protocol is adapted for the benzylation of alcohols, a common application where substitution is the desired outcome.
Objective: To synthesize a benzyl ether from an alcohol and benzyl bromide, minimizing the formation of elimination byproducts.
Materials:
-
Alcohol
-
Benzyl bromide
-
Sodium hydride (NaH) or Potassium hydroxide (KOH)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (NaH, 1.1 equivalents) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes to form the alkoxide.
-
Slowly add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude benzyl ether.
-
Purify the product by column chromatography on silica gel.
Protocol 2: N-Benzylation of Amines
Objective: To synthesize an N-benzylated amine while avoiding elimination.
Materials:
-
Amine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine in acetonitrile, add potassium carbonate (2-3 equivalents).
-
Add benzyl bromide (1.1-1.5 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC). Gentle heating may be applied if the reaction is sluggish, but this may increase the risk of elimination.
-
Once the reaction is complete, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-benzylated amine.
-
Purify by column chromatography if necessary.
Signaling Pathways and Logical Relationships
Competition Between Substitution and Elimination Pathways
The reaction of a nucleophile/base with benzyl bromide can proceed through four main pathways, as illustrated below. The choice of pathway is determined by the reaction conditions.
Caption: Competing SN1, SN2, E1, and E2 pathways for benzyl bromide reactions.
References
- 1. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Khan Academy [khanacademy.org]
- 4. ias.ac.in [ias.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reaction of C₆H₅CH₂Br with aqueous sodium hydroxide follows: ______ A - askIITians [askiitians.com]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 2-Fluoro-3-methylbenzyl Bromide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for monitoring the reaction progress of 2-Fluoro-3-methylbenzyl bromide using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: How can I use TLC to monitor the progress of my reaction involving this compound?
A1: TLC is a rapid and effective method to qualitatively monitor the progress of a reaction.[1][2][3] By spotting the reaction mixture on a TLC plate alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product(s) over time. A co-spot, where both the starting material and reaction mixture are spotted in the same lane, helps to confirm the identity of the spots.[1]
Q2: What is a suitable TLC solvent system for separating this compound from its product?
A2: A common solvent system for separating compounds of varying polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[4] The optimal ratio will depend on the polarity of your product. A good starting point is a 9:1 or 4:1 mixture of hexanes to ethyl acetate. You can adjust the ratio to achieve good separation, where the Rf values of the starting material and product are distinct.
Q3: How do I visualize the spots on the TLC plate?
A3: Since this compound and many of its derivatives are aromatic, they can often be visualized under a UV lamp (254 nm) if the TLC plate contains a fluorescent indicator.[2][3] The compounds will appear as dark spots. Additionally, staining with potassium permanganate or p-anisaldehyde can be used for visualization.
Q4: Can I use GC to monitor my reaction?
A4: Yes, GC is an excellent technique for both qualitative and quantitative monitoring of reaction progress. It provides information on the relative concentrations of starting material and product, allowing for a more precise determination of reaction completion.
Q5: What type of GC column is suitable for analyzing this compound?
A5: For a halogenated aromatic compound like this compound, a non-polar or medium-polarity column is generally recommended.[5] A common choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5).[5]
Q6: My starting material and product have very similar Rf values on TLC. What can I do?
A6: If the Rf values are too close, you can try changing the solvent system to one with a different polarity.[4] Experiment with different ratios of hexanes and ethyl acetate, or try a different solvent system altogether, such as dichloromethane/hexanes.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or elongated spots | - Sample is too concentrated.- The compound is acidic or basic.- The compound is decomposing on the silica gel plate. | - Dilute the sample before spotting.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent.- Consider using a different stationary phase, such as alumina. |
| No spots are visible under UV light | - The compound does not absorb UV light at 254 nm.- The sample is too dilute.- The compound has evaporated from the plate. | - Use a visualization stain such as potassium permanganate or p-anisaldehyde.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Ensure the compound is not highly volatile. |
| The solvent front is uneven | - The TLC plate was not placed vertically in the developing chamber.- The edge of the plate is touching the filter paper or the side of the chamber. | - Ensure the plate is level in the chamber.- Make sure the plate is not in contact with the sides of the chamber or the filter paper. |
| Spots remain at the baseline | - The developing solvent is not polar enough. | - Increase the proportion of the polar solvent in your mixture (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system). |
| Spots run at the solvent front | - The developing solvent is too polar. | - Decrease the proportion of the polar solvent in your mixture (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate system). |
Gas Chromatography (GC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Active sites in the injector liner or column.- Column contamination. | - Use a deactivated injector liner.- Condition the column by baking it at a high temperature.- Trim the first few centimeters of the column. |
| Peak Fronting | - Column overload.- Incompatible solvent. | - Dilute the sample.- Ensure the sample solvent is appropriate for the column and injection technique. |
| Broad Peaks | - Injector temperature is too low.- Carrier gas flow rate is too low. | - Increase the injector temperature.- Optimize the carrier gas flow rate. |
| Shifting Retention Times | - Leak in the system.- Fluctuations in oven temperature or carrier gas flow rate. | - Check for leaks at the injector, detector, and column fittings.- Ensure the GC oven and gas flow controllers are functioning correctly. |
| Ghost Peaks | - Contamination of the syringe, injector, or column. | - Clean the syringe.- Replace the injector septum and liner.- Bake out the column. |
Experimental Protocols
Protocol for Monitoring Reaction Progress by TLC
-
Preparation of the TLC Plate:
-
Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark the positions for spotting the starting material, the reaction mixture, and a co-spot.
-
-
Sample Preparation and Spotting:
-
Dissolve a small amount of the this compound starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Withdraw a small aliquot of the reaction mixture and dilute it with a volatile solvent.
-
Using a capillary tube, spot the prepared starting material solution, the diluted reaction mixture, and a co-spot (spotting both the starting material and reaction mixture at the same point) on the designated marks on the starting line.
-
-
Development of the TLC Plate:
-
Place a small amount of the chosen developing solvent (e.g., 9:1 hexanes:ethyl acetate) in a developing chamber lined with filter paper to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate with solvent vapors.
-
Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Monitor the reaction by observing the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane over time.
-
Protocol for Monitoring Reaction Progress by GC
-
Instrument Setup:
-
Install a suitable capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) in the GC.
-
Set the carrier gas (e.g., Helium) flow rate.
-
Set the injector and detector (e.g., Flame Ionization Detector - FID) temperatures. A typical starting point would be 250 °C for both.
-
Program the oven temperature. An example program could be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
-
Sample Preparation:
-
Prepare a standard solution of the this compound starting material in a suitable solvent (e.g., ethyl acetate) at a known concentration.
-
At various time points, withdraw a small aliquot of the reaction mixture and quench it if necessary.
-
Dilute the aliquot with a known volume of solvent.
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared starting material standard into the GC to determine its retention time.
-
Inject the prepared reaction mixture samples.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and the product(s) in the chromatogram based on their retention times.
-
Monitor the progress of the reaction by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The relative peak areas can be used to estimate the conversion of the reaction.
-
Quantitative Data
The following tables provide representative data. Actual values must be determined experimentally.
Table 1: Representative TLC Rf Values
| Compound | Solvent System (Hexanes:Ethyl Acetate) | Approximate Rf Value |
| This compound | 9:1 | 0.6 |
| Example Product (e.g., an ether) | 9:1 | 0.4 |
| This compound | 4:1 | 0.8 |
| Example Product (e.g., an ether) | 4:1 | 0.6 |
Note: Rf values are dependent on the specific TLC plate, solvent system, and experimental conditions.
Table 2: Representative GC Retention Times
| Compound | GC Column | Oven Program | Approximate Retention Time (min) |
| This compound | DB-5 (30 m x 0.25 mm) | 50°C (2 min), then 10°C/min to 250°C | 12.5 |
| Example Product (e.g., an ether) | DB-5 (30 m x 0.25 mm) | 50°C (2 min), then 10°C/min to 250°C | 14.2 |
Note: Retention times are highly dependent on the specific GC system, column, and analytical method.[6]
Visualizations
Caption: Experimental workflow for monitoring reaction progress.
References
Troubleshooting failed reactions with 2-Fluoro-3-methylbenzyl bromide
Technical Support Center: 2-Fluoro-3-methylbenzyl bromide
This technical support guide provides troubleshooting for common issues encountered when using this compound in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs): General Issues
Q1: My reaction with this compound is not working. What are the first things I should check?
A1: When a reaction fails, it's best to start by verifying the fundamentals. Benzyl bromides can be sensitive, and ruling out common problems systematically is the most efficient approach.
-
Reagent Quality: Ensure your this compound is fresh or has been stored properly under inert conditions.[1][2] Benzyl bromides can degrade over time, and exposure to moisture can lead to hydrolysis.[1][3]
-
Solvent and Reagent Purity: Confirm that all solvents are anhydrous and reagents are pure.[1] Water is a common contaminant that can hydrolyze the benzyl bromide to the corresponding alcohol, quenching the desired reaction.[1]
-
Inert Atmosphere: For sensitive reactions like Grignard formation or palladium-catalyzed couplings, ensure the reaction was set up under a properly maintained inert atmosphere (Argon or Nitrogen).[4][5]
-
Reaction Temperature: Verify that the reaction was run at the appropriate temperature. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side products.[1]
FAQs: Nucleophilic Substitution (e.g., Williamson Ether Synthesis)
Q2: I am attempting a Williamson ether synthesis with this compound and an alkoxide, but I'm getting a low yield of the desired ether. What's going wrong?
A2: Low yields in Williamson ether synthesis are common and can often be traced to issues with the nucleophile, base, or reaction conditions.[6][7]
-
Base Selection: The base must be strong enough to fully deprotonate the alcohol to form the alkoxide nucleophile.[8] For simple alcohols, strong bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1][9]
-
Nucleophile Quality: Ensure the alcohol used to generate the alkoxide is pure and anhydrous.[1]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the alkoxide without solvating the nucleophilic anion, increasing its reactivity.[1][10]
-
Temperature: While many substitutions with benzyl bromides proceed at room temperature, gentle heating (e.g., to 50-80 °C) may be required to increase the reaction rate.[1] Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Q3: My substitution reaction is producing significant amounts of an alkene side product. How can I prevent this?
A3: Alkene formation is the result of a competing E2 elimination reaction. While this compound is a primary halide and less prone to elimination than secondary or tertiary halides, a strong, sterically hindered base can favor this pathway.[6][9][11]
-
Choice of Base: Use a non-hindered base. For example, if you are reacting with a primary alcohol, NaH is a good choice. If using a bulky alcohol, a less hindered base might be necessary.
-
Temperature Control: Higher temperatures tend to favor elimination over substitution. Try running the reaction at a lower temperature for a longer period.[1]
Table 1: Typical Conditions for Nucleophilic Substitution
| Parameter | Recommended Conditions | Notes |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are generally preferred. Ensure anhydrous conditions.[1] |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Choice depends on the pKa of the alcohol nucleophile. NaH is common for alcohols.[1][9] |
| Temperature | Room Temp to 80 °C | Start at room temperature and increase if the reaction is slow.[1] |
| Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of the benzyl bromide may be used.[1] |
FAQs: Grignard Reagent Formation
Q4: I am unable to initiate the Grignard reaction with this compound. The magnesium turnings remain unchanged. What should I do?
A4: Failure to initiate is the most common problem when forming Grignard reagents.[12][13] This is almost always due to an inhibiting oxide layer on the magnesium surface or the presence of moisture.
-
Magnesium Activation: The magnesium turnings must be fresh and activated to expose a clean metal surface.[12] This can be achieved by crushing the turnings with a glass rod under an inert atmosphere or by adding a small crystal of iodine, which can etch the surface.[13]
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with even trace amounts of water.[12][14] All glassware must be flame-dried or oven-dried, and the solvent (typically THF or diethyl ether) must be rigorously anhydrous.[12]
-
Initiation Techniques: If the reaction still doesn't start, adding a small amount of a pre-formed Grignard reagent can sometimes trigger the initiation.[13] A small amount of 1,2-dibromoethane can also be used as an activator.
Q5: My Grignard reaction turns cloudy and then stalls, with a lot of white precipitate and unreacted starting material. What is happening?
A5: This often indicates the formation of side products, primarily from homocoupling (Wurtz reaction) to form a bibenzyl derivative, or reaction with atmospheric oxygen or CO₂.
-
Homocoupling: This side reaction can compete with the formation of the Grignard reagent.[12] It is often promoted by higher temperatures. Ensure the reaction is not overheating during initiation and add the benzyl bromide slowly to a suspension of the magnesium to maintain a low concentration of the halide.
-
Reaction with Air/CO₂: A poor inert atmosphere can allow oxygen or carbon dioxide to enter the flask, reacting with and consuming the Grignard reagent as it forms. Ensure a positive pressure of inert gas is maintained throughout the reaction.
FAQs: Suzuki-Miyaura Cross-Coupling
Q6: My Suzuki-Miyaura coupling reaction using this compound as the electrophile is giving low yields or failing completely. What are the key parameters to optimize?
A6: Suzuki-Miyaura coupling is a complex, multi-step catalytic cycle, and its success depends on the careful selection of several components.[15]
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. The reaction vessel must be thoroughly purged of air by evacuating and backfilling with an inert gas (e.g., Argon) multiple times.[4][5]
-
Solvent Degassing: Solvents must be degassed to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]
-
Catalyst/Ligand System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. Electron-rich, bulky phosphine ligands often give good results.[5][16]
-
Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step. The optimal base depends on the substrates and solvent system.[5]
Table 2: Guide to Suzuki-Miyaura Reaction Conditions
| Component | Common Choices | Notes |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst loading is typically 1-5 mol%.[5] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Often required for efficient coupling, especially with challenging substrates.[16] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Carbonates and phosphates are common. Fluoride bases can also be effective.[4][5] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF | A mixture of an organic solvent and water is typically used.[5][16] |
| Temperature | 80 - 110 °C | Reaction often requires heating to drive the catalytic cycle.[5] |
Experimental Protocols
Protocol 1: General Nucleophilic Substitution (Ether Synthesis)
This protocol describes a general procedure for the synthesis of a benzyl ether using this compound.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the desired alcohol (1.0 equivalent).
-
Alkoxide Formation: Place the flask under an inert atmosphere (N₂ or Ar). Add anhydrous solvent (e.g., THF, DMF) to dissolve the alcohol. Cool the solution in an ice bath (0 °C) and add sodium hydride (NaH, 1.1 equivalents) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature and stir for another 30 minutes.
-
Substitution: Add this compound (1.05 equivalents) dropwise to the stirred alkoxide solution at room temperature.
-
Reaction: Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture (e.g., to 50 °C) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).[5]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for coupling this compound with an arylboronic acid.
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), this compound (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).[16]
-
Assembly: Seal the Schlenk tube with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., a 5:1 mixture of Toluene:Water) via syringe.[16]
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.[16]
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 151412-12-3 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. reddit.com [reddit.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. benchchem.com [benchchem.com]
Moisture sensitivity of 2-Fluoro-3-methylbenzyl bromide and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 2-Fluoro-3-methylbenzyl bromide, with a focus on its moisture sensitivity and related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the CAS number 151412-12-3, is a substituted aromatic halide.[1][2] It serves as a crucial intermediate in organic synthesis, particularly for introducing the 2-fluoro-3-methylbenzyl group into molecules. This makes it a valuable building block in the development of new pharmaceutical compounds and other complex organic molecules.
Q2: Is this compound sensitive to moisture?
Yes, this compound is a moisture-sensitive compound. Similar to other benzyl bromides, it can react with water, leading to hydrolysis.[3] This reaction typically yields the corresponding 2-fluoro-3-methylbenzyl alcohol and hydrobromic acid. The presence of moisture can therefore reduce the yield of the desired product and introduce impurities into the reaction mixture.
Q3: What are the recommended storage conditions for this compound?
To maintain its integrity and reactivity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term storage and to minimize decomposition due to moisture, it is highly recommended to store it under an inert atmosphere, such as nitrogen or argon.
Q4: What are the main hazards associated with this compound and what personal protective equipment (PPE) should be used?
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also a lachrymator, meaning it can cause irritation to the eyes and respiratory tract. When handling this compound, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
Troubleshooting Guides
Problem 1: Low or No Yield in Alkylation Reactions
Low or no yield is a common issue when using this compound in alkylation reactions. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low or No Reaction Yield
Caption: A decision tree for troubleshooting low or no yield in reactions.
| Potential Cause | Recommended Action |
| Degraded Reagent | Ensure the this compound is fresh or has been stored properly under inert gas. Purity can be checked by GC or NMR. |
| Moisture Contamination | Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. Conduct the reaction under an inert atmosphere (N₂ or Ar).[3] |
| Incorrect Stoichiometry | Carefully re-calculate and measure the molar equivalents of all reactants. A slight excess of the benzyl bromide may sometimes be beneficial. |
| Suboptimal Solvent | Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally suitable for Sₙ2 reactions with benzyl bromides.[3] Ensure the chosen solvent is anhydrous. |
| Inappropriate Temperature | Some alkylation reactions may require heating to proceed at a reasonable rate. Start at room temperature and gradually increase if the reaction is sluggish.[3] |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. |
| Poor Nucleophile/Base | Verify the purity of the nucleophile. The choice of base is critical for deprotonating the nucleophile; a stronger base may be needed for weakly acidic nucleophiles.[3] |
Problem 2: Formation of Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield.
| Side Product | Potential Cause | Recommended Action |
| 2-Fluoro-3-methylbenzyl alcohol | Hydrolysis of the starting material due to the presence of water in the reaction mixture. | Use anhydrous solvents and reagents, and maintain a dry, inert atmosphere throughout the experiment.[3] |
| Over-alkylation Products | Occurs when using nucleophiles with multiple reactive sites (e.g., primary amines). | Employ a suitable protecting group strategy for the nucleophile or carefully control the stoichiometry of the reactants.[3] |
| Elimination Products | Can be favored by the use of strong, sterically hindered bases and elevated temperatures. | Use a weaker, non-hindered base and maintain moderate reaction temperatures to favor substitution over elimination.[3] |
Experimental Protocols
Protocol 1: Setting up a Moisture-Sensitive Reaction
This protocol outlines the general procedure for setting up a reaction using this compound under anhydrous conditions.
Workflow for a Moisture-Sensitive Reaction Setup
Caption: Step-by-step workflow for setting up a moisture-sensitive reaction.
Methodology:
-
Glassware Preparation: All glassware (e.g., round-bottom flask, condenser) should be thoroughly cleaned and then dried in an oven at a temperature above 100°C for several hours or overnight to remove adsorbed moisture.
-
Apparatus Assembly: The hot glassware should be assembled quickly while still warm and immediately fitted with rubber septa or connected to a Schlenk line. This prevents moisture from the atmosphere from re-adsorbing onto the cool surfaces.
-
Inerting the System: The reaction vessel must be purged with a dry, inert gas such as nitrogen or argon. This can be achieved by using a Schlenk line with several vacuum/backfill cycles or by using a needle inlet for the inert gas and a vent needle.[5][6]
-
Reagent Addition:
-
Solids: Non-volatile solid reagents can be added to the flask before purging with inert gas.
-
Liquids: Anhydrous solvents and liquid reagents should be transferred using dry syringes or cannulas.[6] this compound should be added dropwise to the reaction mixture, especially if the reaction is exothermic.
-
-
Reaction Execution: Once all reagents are added, the reaction can be stirred and heated as required under a continuous positive pressure of the inert gas. A bubbler filled with mineral oil can be used to monitor the gas flow and prevent air from entering the system.[6]
Protocol 2: Quenching the Reaction and Work-up
Methodology:
-
Cooling: After the reaction is complete (as determined by monitoring), cool the reaction mixture to room temperature or in an ice bath if the quenching process is expected to be exothermic.
-
Quenching: Slowly and carefully add a quenching agent. For reactions involving this compound, this is often done by adding water or a saturated aqueous solution (e.g., ammonium chloride) to consume any unreacted starting material.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to isolate the desired product.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can then be purified using techniques such as column chromatography or recrystallization.[3]
References
Technical Support Center: Catalyst Selection for Reactions Involving 2-Fluoro-3-methylbenzyl Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-methylbenzyl bromide. The information is designed to assist in catalyst selection and reaction optimization for various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: this compound is a versatile substrate primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of a C(sp³)-C(sp²) bond with boronic acids or esters.
-
Heck Coupling: For the arylation of alkenes.[1]
-
Sonogashira Coupling: For coupling with terminal alkynes.[2]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[3]
-
Nucleophilic Substitution (e.g., Williamson Ether Synthesis): Often facilitated by phase-transfer catalysts for reactions with nucleophiles like phenols.
Q2: How do the electronic and steric properties of this compound influence catalyst selection?
A2: The fluorine and methyl groups on the aromatic ring introduce specific electronic and steric effects that must be considered:
-
Electronic Effects: The electron-withdrawing fluorine atom can influence the reactivity of the aromatic ring. The methyl group is weakly electron-donating. These substituents can affect the rate of oxidative addition to the palladium catalyst in cross-coupling reactions.
-
Steric Hindrance: The ortho-methyl group introduces steric bulk around the benzylic carbon, which can impact the approach of the catalyst and the nucleophile. For cross-coupling reactions, bulky, electron-rich phosphine ligands are often employed to overcome steric hindrance and promote efficient catalysis.[4]
Q3: Which palladium catalysts are generally recommended for Suzuki-Miyaura coupling of benzylic bromides?
A3: For Suzuki-Miyaura coupling of benzylic bromides, palladium catalysts with bulky, electron-rich phosphine ligands are typically effective. Common choices include:
-
Catalyst Systems: Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source.[5]
-
Ligands: Buchwald ligands such as SPhos, XPhos, and JohnPhos have shown success in couplings of sterically hindered and electron-rich substrates.[5] For less hindered systems, ligands like PPh₃ can also be effective.[6]
Q4: What are the key considerations for a successful Heck reaction with a benzyl bromide derivative?
A4: Key factors for a successful Heck reaction include the choice of catalyst, base, and solvent.
-
Catalyst: Palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) are common precatalysts.[7] The choice of ligand is critical, with triarylphosphines being frequently used.[1]
-
Base: A base is required to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine, potassium carbonate, and sodium acetate.
-
Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are often ideal coupling partners.[7]
Q5: Can organocatalysts be used for reactions involving this compound?
A5: Yes, organocatalysis can be an alternative to metal-catalyzed reactions. For instance, bifunctional amine-thiourea catalysts can be employed in asymmetric reactions. In the context of fluorination, organocatalysts can be used for the enantioselective α-fluorination of α-branched aldehydes, a reaction class that shares mechanistic features with reactions involving benzylic halides.[8]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium precatalyst is properly activated to Pd(0) in situ. Use a precatalyst that rapidly generates the active species, especially if the boronic acid is unstable.[9] |
| Ligand Incompatibility | The steric hindrance from the ortho-methyl group may require a bulkier ligand. Screen bulky, electron-rich phosphine ligands like XPhos, SPhos, or JohnPhos.[5] |
| Base Incompatibility | The chosen base may be too weak or too strong. For benzylic bromides, cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective.[5][10] |
| Boronic Acid Decomposition | Some boronic acids are unstable under basic conditions. Consider using potassium aryltrifluoroborates, which can be more stable and highly nucleophilic.[10] |
| Solvent Effects | The reaction may be sensitive to the solvent. A mixture of an organic solvent (e.g., THF, DMF) and water is typically used.[10][11] |
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Inhibition by Halide | Aryl iodides can sometimes inhibit the catalyst, though aryl bromides are generally less problematic. If switching from an iodide, this may be less of an issue.[12] |
| Ligand Degradation | Bulky biarylphosphine ligands are generally robust, but prolonged reaction times at high temperatures can lead to degradation. Consider using a more stable precatalyst. |
| Substrate Coordination | While less common for simple benzylamines, if the amine substrate contains other coordinating functional groups, it could poison the catalyst. |
Issue 3: Poor Selectivity or Side Reactions in Heck Coupling
| Possible Cause | Troubleshooting Step | | Olefin Isomerization | High reaction temperatures can lead to isomerization of the product alkene. Attempt the reaction at a lower temperature, though this may require a more active catalyst system. | | Reductive Heck Product | Formation of a saturated product can occur. This side reaction is influenced by the base, temperature, and solvent.[1] Optimization of these parameters is necessary. | | Homocoupling of Benzyl Bromide | This can occur, particularly at higher catalyst loadings or if the oxidative addition is much faster than the subsequent steps. Lowering the catalyst concentration may help. |
Issue 4: Slow or Incomplete Nucleophilic Substitution (Williamson Ether Synthesis)
| Possible Cause | Troubleshooting Step | | Insufficient Phase Transfer | For reactions between an aqueous base and an organic phase, a phase-transfer catalyst (PTC) is crucial. Ensure an appropriate PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is used.[13] | | Base Strength | The base may not be strong enough to fully deprotonate the nucleophile (e.g., a phenol). Consider using a stronger base or a different solvent system to favor deprotonation. | | Side Reaction: Elimination | Strong bases can promote the elimination of HBr from the benzyl bromide to form a styrene derivative. Using a milder base or lower reaction temperatures can mitigate this.[14] |
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Benzylic Bromides.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | Microwave | 60-85 | [5] |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | THF/H₂O | 77 | 75-95 | [10] |
| trans-PdBr(N-Succ)(PPh₃)₂ | PPh₃ | Na₂CO₃ | THF/H₂O | 60 | 80-99 | [6] |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | Microwave | 85-95 | [11] |
Table 2: Catalyst Systems for Other Reactions with Benzylic Halides.
| Reaction Type | Palladium Source | Ligand/Co-catalyst | Base | Solvent | Temperature (°C) | Reference |
| Heck Coupling | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-130 | [7][15] |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ | CuI | Amine | Various | RT - 100 | [2][16] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XantPhos | NaOtBu | Toluene | 80-110 | [17] |
| Nucleophilic Substitution (O-alkylation) | None (PTC) | TBAB | K₂CO₃ | THF | Reflux | [13] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Disclaimer: This is a general protocol adapted from literature on similar substrates and should be optimized for the specific reaction.[5][10]
-
To a reaction vessel, add the arylboronic acid (1.1 - 1.5 equivalents), base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents), palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (e.g., JohnPhos, 1-5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the solvent (e.g., a mixture of DMF and water, or THF and water).
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C, or using microwave irradiation) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Nucleophilic Substitution with a Phenol using Phase-Transfer Catalysis
Disclaimer: This is a general protocol and should be optimized.[13]
-
To a reaction flask, add the phenol (1.0 equivalent), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 5-10 mol%), and an organic solvent (e.g., toluene or THF).
-
Add an aqueous solution of a base (e.g., K₂CO₃ or NaOH).
-
Stir the biphasic mixture vigorously and add this compound (1.0-1.2 equivalents).
-
Heat the reaction to reflux and monitor by TLC or GC-MS.
-
After completion, cool the reaction, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or distillation.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for catalyst selection and reaction optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 15. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 2-Fluoro-3-methylbenzyl Bromide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectral data for 2-Fluoro-3-methylbenzyl bromide and its isomers, 3-Fluoro-4-methylbenzyl bromide and 4-Fluoro-3-methylbenzyl bromide. Understanding the distinct NMR characteristics of these compounds is crucial for unambiguous identification, quality control, and monitoring chemical reactions in synthetic chemistry and drug development.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and its positional isomers. The distinct chemical shifts and coupling patterns arise from the different positions of the fluorine and methyl substituents on the benzene ring, which influence the electronic environment of the protons.
| Compound | Structure | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | ![]() | CH₃ | ~2.30 | d | J(H,F) ≈ 2.0 |
| CH₂Br | ~4.55 | d | J(H,F) ≈ 2.0 | ||
| Ar-H | ~7.00-7.30 | m | - | ||
| 3-Fluoro-4-methylbenzyl bromide | ![]() | CH₃ | ~2.28 | d | J(H,F) ≈ 2.0 |
| CH₂Br | ~4.45 | s | - | ||
| Ar-H | ~7.00-7.25 | m | - | ||
| 4-Fluoro-3-methylbenzyl bromide | ![]() | CH₃ | ~2.27 | s | - |
| CH₂Br | ~4.48 | s | - | ||
| Ar-H | ~6.95-7.30 | m | - |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. "d" denotes a doublet, "s" a singlet, and "m" a multiplet.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR spectra is essential for reliable characterization and comparison.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the benzyl bromide compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Logical Workflow for ¹H NMR Characterization
The following diagram illustrates a logical workflow for the characterization of a this compound product using ¹H NMR spectroscopy.
Caption: Workflow for ¹H NMR characterization.
Discussion of Spectral Features
The key to distinguishing between the isomers lies in the subtle differences in their ¹H NMR spectra:
-
Benzylic Protons (CH₂Br): The chemical shift of the benzylic protons is influenced by the electronic effects of the substituents on the aromatic ring. While all are in a similar region (around 4.5 ppm), the precise chemical shift can vary slightly between the isomers. In this compound, the benzylic protons may appear as a doublet due to coupling with the ortho-fluorine atom (⁴J(H,F)). In the other isomers, where the fluorine is further away, this coupling is typically not resolved, and the signal appears as a singlet.
-
Methyl Protons (CH₃): Similar to the benzylic protons, the methyl protons can also exhibit coupling to the fluorine atom, particularly when it is in close proximity. For this compound and 3-Fluoro-4-methylbenzyl bromide, the methyl signal may be a doublet due to ⁴J(H,F) coupling. In 4-Fluoro-3-methylbenzyl bromide, the fluorine is too distant to cause significant coupling, resulting in a singlet for the methyl protons.
-
Aromatic Protons (Ar-H): The aromatic region provides a wealth of information. The substitution pattern of each isomer gives rise to a unique set of chemical shifts and coupling patterns for the three aromatic protons. The presence of the fluorine atom will cause additional splitting (H-F coupling) of the signals of nearby aromatic protons, further aiding in the differentiation of the isomers. A detailed analysis of the aromatic region, often requiring higher field instruments for full resolution, is the most definitive way to distinguish between these compounds.
By carefully analyzing these spectral features and comparing them to the data presented in this guide, researchers can confidently identify and assess the purity of this compound and its related isomers.
Determining the Purity of 2-Fluoro-3-methylbenzyl Bromide Derivatives: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, establishing the purity of intermediates like 2-Fluoro-3-methylbenzyl bromide and its derivatives is a critical step in ensuring the integrity and safety of final products. This guide provides a comparative overview of three powerful analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's principles, experimental protocols, and performance characteristics are detailed to aid in selecting the most suitable approach for your specific analytical needs.
Comparison of Analytical Methods
The choice of an analytical method for purity determination hinges on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and accuracy. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound derivatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the integrated signal of a specific nucleus and the number of those nuclei in the molecule. |
| Typical Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds with NMR-active nuclei (e.g., ¹H, ¹⁹F). |
| Selectivity | High, tunable by choice of column and mobile phase. | Very high, especially with mass spectrometric detection. | High, based on unique chemical shifts of different protons. |
| Sensitivity | Good to excellent, depending on the detector (e.g., UV, MS). | Excellent, particularly in selected ion monitoring (SIM) mode. | Moderate, generally requires milligram quantities of sample. |
| Quantification | Relative (area percent) or absolute (with a certified reference standard). | Relative (area percent) or absolute (with a certified reference standard). | Absolute, using a certified internal standard. |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a volatile solvent. | Precise weighing of sample and internal standard, dissolution in a deuterated solvent. |
| Analysis Time | Typically 15-30 minutes per sample. | Typically 20-40 minutes per sample. | Typically 5-20 minutes per sample. |
Experimental Protocols
The following are detailed, adaptable protocols for the purity determination of this compound derivatives using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC)
This method is well-suited for the analysis of this compound and its derivatives, which are generally non-volatile. A reversed-phase method is typically employed.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV or Photodiode Array (PDA) detector
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended for initial method development. A starting point could be 60% acetonitrile, increasing to 95% over 15 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 220 nm and 254 nm.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound derivative.
-
Dissolve the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and thermally stable compounds. Given the structure of benzyl bromides, GC is a suitable technique for purity assessment.[1]
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer detector (MSD)
-
Autosampler
Chromatographic Conditions:
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.[1]
-
Detector Temperature (MS Transfer Line): 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.[1]
-
Injection Volume: 1 µL with a split ratio of 50:1.[1]
-
MSD Parameters: Electron ionization (EI) at 70 eV. Scan range of 40-400 m/z.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound derivative.
-
Dissolve the sample in 5 mL of a suitable volatile solvent, such as dichloromethane or acetone, to a final concentration of 5 mg/mL.[1]
Data Analysis: Purity is calculated based on the area percent of the main peak in the total ion chromatogram (TIC) relative to the total peak area. The mass spectrum of the main peak should be compared with a reference spectrum or theoretical fragmentation pattern to confirm its identity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.[2][3][4][5][6]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Experimental Parameters:
-
Solvent: A suitable deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d6).
-
Internal Standard: A high-purity (≥99.5%), non-hygroscopic, and stable compound with a simple ¹H NMR spectrum that does not overlap with the analyte signals. Suitable internal standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone.[1]
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
Sample Preparation:
-
Accurately weigh about 15-20 mg of the this compound derivative into a clean, dry vial.
-
Accurately weigh a suitable amount (e.g., 8-12 mg) of the chosen internal standard and add it to the same vial.[1]
-
Record the exact weights of both the sample and the internal standard.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of a well-resolved signal of the analyte
-
N_analyte = Number of protons corresponding to the integrated analyte signal
-
I_IS = Integral of a signal from the internal standard
-
N_IS = Number of protons corresponding to the integrated internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. emerypharma.com [emerypharma.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Analysis of the Reactivity of 2-Fluoro-3-methylbenzyl bromide and 4-Fluoro-3-methylbenzyl bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric substituted benzyl bromides: 2-Fluoro-3-methylbenzyl bromide and 4-fluoro-3-methylbenzyl bromide. Understanding the relative reactivity of these compounds is crucial for their application as synthetic intermediates in medicinal chemistry and drug development, where precise control of reaction kinetics and regioselectivity is paramount. This document outlines the key structural differences, their influence on reactivity based on established principles of physical organic chemistry, and provides a representative experimental protocol for a comparative kinetic analysis.
Introduction
Benzyl bromides are versatile reagents in organic synthesis, readily undergoing nucleophilic substitution reactions (typically SN2) to introduce a benzyl moiety onto a variety of nucleophiles. The reactivity of the benzylic carbon is significantly influenced by the nature and position of substituents on the aromatic ring. This guide focuses on the comparative reactivity of this compound and 4-fluoro-3-methylbenzyl bromide, highlighting how the placement of the fluoro and methyl groups modulates the electrophilicity of the benzylic carbon and the steric accessibility for nucleophilic attack.
Structural and Electronic Considerations
The primary factors governing the reactivity of these isomers in SN2 reactions are steric hindrance and electronic effects.
This compound features a fluorine atom in the ortho position and a methyl group in the meta position relative to the bromomethyl group.
4-Fluoro-3-methylbenzyl bromide has a fluorine atom in the para position and a methyl group in the meta position.
Steric Effects
The SN2 reaction involves a backside attack of the nucleophile on the benzylic carbon. The presence of a substituent at the ortho position can sterically hinder this approach, thereby decreasing the reaction rate. Generally, ortho-substituted benzyl halides are less reactive than their para-isomers due to this steric hindrance.[1][2] In the case of this compound, the fluorine atom is in close proximity to the reaction center, which is expected to create a more sterically congested environment compared to 4-fluoro-3-methylbenzyl bromide, where the fluorine is at the para position, far from the reaction site.
Electronic Effects
The electronic influence of the substituents on the benzene ring affects the electrophilicity of the benzylic carbon.
-
Fluorine: As a halogen, fluorine exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+R) due to its lone pairs. The inductive effect generally dominates for halogens.
-
In This compound , the -I effect of the ortho-fluorine will be more pronounced at the benzylic carbon due to the shorter distance, making the carbon more electrophilic.
-
In 4-Fluoro-3-methylbenzyl bromide , the -I effect of the para-fluorine is weaker at the reaction center, but the +R effect can delocalize electron density to the ring, which can have a more complex influence on the transition state.
-
-
Methyl Group: The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. In both isomers, the methyl group is in the meta position, and its electronic influence on the benzylic carbon is expected to be similar and relatively minor compared to the fluorine substituent.
Predicted Reactivity
Based on the interplay of these effects, a qualitative prediction of the relative reactivity can be made.
While the ortho-fluorine in this compound increases the electrophilicity of the benzylic carbon through its strong inductive effect, the steric hindrance it imposes is likely to be the dominant factor in an SN2 reaction. Therefore, 4-fluoro-3-methylbenzyl bromide is predicted to be the more reactive of the two isomers towards nucleophilic substitution.
Quantitative Data Comparison (Illustrative)
| Compound | Substituent Positions | Predicted Relative Rate (krel) | Rationale |
| Benzyl bromide | Unsubstituted | 1.00 | Reference compound |
| 4-Fluoro-3-methylbenzyl bromide | F at C4, CH₃ at C3 | ~0.8 - 1.2 | The para-fluoro group has a modest electronic effect, and the meta-methyl group has a minor effect. Reactivity is expected to be comparable to unsubstituted benzyl bromide. |
| This compound | F at C2, CH₃ at C3 | ~0.1 - 0.3 | The ortho-fluoro group significantly hinders the backside attack of the nucleophile, leading to a substantially lower reaction rate despite the activating inductive effect. |
Note: The relative rate constants presented are for illustrative purposes to highlight the expected trend in reactivity and are not derived from direct experimental measurements of these specific compounds.
Experimental Protocol: Comparative Kinetics of Nucleophilic Substitution
To experimentally determine the relative reactivity of this compound and 4-fluoro-3-methylbenzyl bromide, a competitive kinetics experiment can be performed. This method allows for the direct comparison of reaction rates under identical conditions, minimizing experimental error.
Objective
To determine the relative rate constants for the reaction of this compound and 4-fluoro-3-methylbenzyl bromide with a nucleophile (e.g., sodium iodide) in an SN2 reaction.
Materials
-
This compound
-
4-fluoro-3-methylbenzyl bromide
-
Sodium iodide (NaI)
-
Anhydrous acetone (HPLC grade)
-
Internal standard (e.g., naphthalene or durene)
-
Volumetric flasks, pipettes, and syringes
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution containing equimolar concentrations (e.g., 0.1 M) of this compound, 4-fluoro-3-methylbenzyl bromide, and the internal standard in anhydrous acetone.
-
Prepare a stock solution of sodium iodide (e.g., 0.2 M) in anhydrous acetone.
-
-
Reaction Setup:
-
In a thermostated reaction vessel (e.g., a round-bottom flask in a water bath at 25 °C), place a known volume of the mixed benzyl bromide/internal standard stock solution.
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Initiation of Reaction and Sampling:
-
Initiate the reaction by adding a known volume of the sodium iodide stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute solution of sodium thiosulfate in water) to consume any unreacted iodide. Extract the organic components with a suitable solvent (e.g., diethyl ether) if necessary for analysis.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-FID or HPLC.
-
The concentration of each benzyl bromide at different time points can be determined by comparing the peak area of each compound to the peak area of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of each benzyl bromide versus time. For a pseudo-first-order reaction (with a large excess of the nucleophile), this should yield a straight line.
-
The slope of the line for each compound will be equal to the negative of the pseudo-first-order rate constant (-k').
-
The relative reactivity is the ratio of the rate constants: k'(4-fluoro-3-methylbenzyl bromide) / k'(this compound).
-
Conclusion
In the comparison of this compound and 4-fluoro-3-methylbenzyl bromide, the position of the fluorine substituent is the key determinant of their relative reactivity in SN2 reactions. The ortho-fluorine in this compound is expected to significantly decrease the reaction rate due to steric hindrance, which likely outweighs its electron-withdrawing inductive effect. Consequently, 4-fluoro-3-methylbenzyl bromide is predicted to be the more reactive isomer. For synthetic applications where a higher reaction rate is desired, the 4-fluoro-3-methyl isomer would be the preferred reagent. Conversely, the lower reactivity of the 2-fluoro-3-methyl isomer might be advantageous in situations requiring greater stability or milder reaction conditions. The provided experimental protocol offers a robust method for quantifying these reactivity differences, which is essential for informed reagent selection in complex synthetic pathways.
References
Navigating the Analysis of 2-Fluoro-3-methylbenzyl Bromide Reaction Mixtures: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and professionals in drug development, the precise analysis of reaction mixtures is paramount for ensuring product purity, identifying byproducts, and optimizing synthetic routes. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of reaction mixtures originating from 2-Fluoro-3-methylbenzyl bromide, a versatile reagent in organic synthesis. We present detailed experimental protocols, comparative data, and a workflow diagram to facilitate informed decisions on the most suitable analytical approach.
This compound is a halogenated aromatic compound frequently employed in the synthesis of more complex molecules through nucleophilic substitution reactions. The analysis of its reaction mixtures can be challenging due to the potential for a variety of products and byproducts with similar physicochemical properties. Mass spectrometry, coupled with chromatographic separation, offers the requisite sensitivity and specificity for this task. The primary analytical techniques in this context are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Performance Comparison of Analytical Methods
The choice between GC-MS and LC-MS for analyzing this compound reaction mixtures depends on the volatility and thermal stability of the expected products, as well as the complexity of the sample matrix. While GC-MS is well-suited for volatile and thermally stable compounds, LC-MS provides a more versatile platform for a wider range of polar and non-volatile analytes.
| Analytical Method | Analyte Type | Typical Limit of Detection (LOD) | Throughput | Key Advantages | Key Limitations |
| GC-MS | Volatile & Thermally Stable | Low ng/mL to pg/mL | High | Excellent separation for volatile compounds, extensive spectral libraries for identification. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes. |
| LC-MS/MS | Wide range of polarities, non-volatile | Low ng/mL to pg/mL | Medium to High | Broad applicability, suitable for thermally sensitive compounds, tandem MS provides high selectivity. | Matrix effects can be more pronounced. Mobile phase selection is critical for optimal separation and ionization. |
| Derivatization-GC-MS | Polar compounds with active hydrogens | Low ng/mL | Medium | Improves volatility and thermal stability of polar analytes, enhancing chromatographic performance. | Adds an extra step to sample preparation, potential for side reactions. |
Characterization of this compound and Potential Reaction Products
A thorough understanding of the mass spectral characteristics of the starting material and potential products is crucial for accurate identification. The electron ionization (EI) mass spectrum of this compound (C₈H₈BrF, Molecular Weight: 203.05 g/mol ) is available in the NIST WebBook.[1] Key fragmentation patterns of this and predicted reaction products are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Key Mass Fragments (m/z) and Interpretation |
| This compound | C₈H₈BrF | 203.05 | 204/202 (M+), 123 (M - Br), 109 (C₇H₆F), 91 (Tropylium ion) |
| 2-Fluoro-3-methylbenzyl alcohol | C₈H₉FO | 140.15 | 140 (M+), 123 (M - OH), 109 (M - CH₂OH), 96 |
| 2-Fluoro-3-methylbenzyl cyanide | C₉H₈FN | 149.17 | 149 (M+), 148 (M-H), 122 (M - HCN) |
| N-(2-Fluoro-3-methylbenzyl)amine | C₈H₁₀FN | 139.17 | 139 (M+), 122 (M - NH₃), 109 (Benzylic fragment) |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable analytical results. Below are representative protocols for GC-MS and LC-MS analysis of this compound reaction mixtures.
GC-MS Analysis Protocol
This method is suitable for the analysis of volatile and thermally stable products, such as the parent compound and its cyanide derivative.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of aromatic compounds.
-
Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis, at a temperature of 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
LC-MS/MS Analysis Protocol
This method is preferred for a broader range of reaction products, including more polar compounds like the corresponding alcohol or amine derivatives, and for complex matrices.
-
Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of expected products. Precursor and product ion pairs would need to be optimized for each analyte.
-
Experimental Workflow and Data Analysis
The overall process for analyzing a reaction mixture of this compound involves several key stages, from sample preparation to data interpretation.
References
A Comparative Guide to 2-Fluoro- and 2-Chlorobenzyl Bromides in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency, yield, and viability of a synthetic route. Among the plethora of alkylating agents, substituted benzyl bromides are workhorses for the introduction of the benzyl moiety. This guide provides a detailed comparison of two such reagents: 2-fluorobenzyl bromide and 2-chlorobenzyl bromide, focusing on their reactivity, advantages in specific applications, and supporting experimental considerations.
Executive Summary
Both 2-fluorobenzyl bromide and 2-chlorobenzyl bromide are valuable reagents for introducing a substituted benzyl group onto a variety of nucleophiles. The choice between the two often hinges on a trade-off between reactivity and the desired electronic properties of the final product. Generally, 2-chlorobenzyl bromide is a more reactive alkylating agent due to the better leaving group ability of the bromide ion compared to the fluoride ion in the context of the ortho-substituent's electronic effect. However, the presence of a fluorine atom in the final product can be highly desirable in medicinal chemistry for its ability to modulate metabolic stability and binding affinity. This guide will delve into the nuanced differences to inform your selection process.
Physicochemical and Reactivity Data
A summary of the key physicochemical properties and expected reactivity trends for 2-fluorobenzyl bromide and 2-chlorobenzyl bromide is presented below. It is important to note that direct, side-by-side comparative kinetic studies are not extensively available in the literature; however, the trends can be inferred from fundamental principles of organic chemistry.
| Property | 2-Fluorobenzyl bromide | 2-Chlorobenzyl bromide | Data Source(s) |
| CAS Number | 446-48-0 | 611-17-6 | [1][2] |
| Molecular Formula | C₇H₆BrF | C₇H₆BrCl | [1][2] |
| Molecular Weight | 189.03 g/mol | 205.48 g/mol | [1][2] |
| Boiling Point | 84-85 °C/15 mmHg | 103-104 °C/10 mmHg | [1][3] |
| Density | 1.567 g/mL at 25 °C | 1.583 g/mL at 25 °C | [1][3] |
| Reactivity Trend | Generally less reactive in Sₙ2 | Generally more reactive in Sₙ2 | [4][5] |
Core Chemical Principles: A Head-to-Head Comparison
The reactivity of 2-fluoro- and 2-chlorobenzyl bromides in nucleophilic substitution reactions is primarily governed by a combination of electronic and steric effects of the ortho-halogen substituent, as well as the nature of the nucleophile and reaction conditions. These reactions typically proceed via an Sₙ2 or Sₙ1 mechanism.[6][7]
Electronic Effects
The halogen at the ortho position exerts two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). For both fluorine and chlorine, the inductive effect is dominant.[8]
-
Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and pull electron density away from the aromatic ring and the benzylic carbon. This makes the benzylic carbon more electrophilic and, in principle, more susceptible to nucleophilic attack. Fluorine is more electronegative than chlorine, so its inductive effect is stronger.
-
Resonance Effect (+R): The lone pairs on the halogens can be delocalized into the aromatic ring. This effect is more pronounced for fluorine than for chlorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.
In the context of nucleophilic substitution at the benzylic carbon, the inductive effect is generally considered to have a more significant impact on the electrophilicity of the benzylic carbon.
Steric Effects
The ortho-substituent can sterically hinder the approach of the nucleophile to the benzylic carbon in an Sₙ2 reaction.[9] The van der Waals radius of chlorine (1.75 Å) is larger than that of fluorine (1.47 Å). Consequently, 2-chlorobenzyl bromide is expected to present slightly more steric hindrance to an incoming nucleophile compared to 2-fluorobenzyl bromide. However, for many nucleophiles, this difference in steric hindrance is often not the dominant factor determining reactivity.
Leaving Group Ability
In nucleophilic substitution reactions, the rate is also dependent on the ability of the leaving group to depart. In this case, the leaving group is the bromide ion, which is the same for both molecules. However, the nature of the ortho-substituent can influence the stability of the transition state.
The Decisive Factor: Sₙ2 vs. Sₙ1 Pathways
For primary benzylic halides like these, the Sₙ2 pathway is generally favored, especially with good nucleophiles.[6] In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon in a concerted step with the departure of the leaving group. The rate of an Sₙ2 reaction is sensitive to both electronic and steric effects.
In some cases, particularly with poor nucleophiles and polar protic solvents, an Sₙ1 mechanism may be operative. This pathway involves the formation of a carbocation intermediate. The stability of the benzylic carbocation is crucial. Both ortho-fluoro and ortho-chloro substituents can destabilize the adjacent carbocation through their electron-withdrawing inductive effects.
Considering all factors for an Sₙ2 reaction, the slightly lower steric hindrance of the fluorine atom might suggest a faster reaction for 2-fluorobenzyl bromide. However, the stronger electron-withdrawing inductive effect of fluorine can also decrease the electron density at the benzylic carbon to an extent that it slightly disfavors the formation of the pentacoordinate transition state. In practice, for many common nucleophilic substitution reactions, 2-chlorobenzyl bromide is often found to be a more reactive alkylating agent.
Experimental Protocols
The following are generalized experimental protocols for common nucleophilic substitution reactions using 2-fluoro- or 2-chlorobenzyl bromide. Researchers should optimize these conditions for their specific substrates.
Synthesis of 2-Substituted Benzyl Ethers (Williamson Ether Synthesis)
This protocol describes the synthesis of a benzyl ether from an alcohol or a phenol.
Materials:
-
2-Fluorobenzyl bromide or 2-chlorobenzyl bromide
-
Alcohol or phenol
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Magnetic stirrer and heating mantle
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the alcohol or phenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-fluorobenzyl bromide or 2-chlorobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 2-Substituted Benzylamines
This protocol outlines the synthesis of a secondary amine from a primary amine.
Materials:
-
2-Fluorobenzyl bromide or 2-chlorobenzyl bromide
-
Primary amine
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Acetonitrile or dichloromethane (DCM)
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of the primary amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 2-fluorobenzyl bromide or 2-chlorobenzyl bromide (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualization of a Synthetic Workflow
The following diagram, generated using Graphviz, illustrates a generalized workflow for the synthesis of a hypothetical drug intermediate using either 2-fluorobenzyl bromide or 2-chlorobenzyl bromide.
Caption: Synthetic workflow for a drug candidate using ortho-halobenzyl bromides.
Conclusion
The choice between 2-fluorobenzyl bromide and 2-chlorobenzyl bromide is a strategic one in synthetic and medicinal chemistry. While 2-chlorobenzyl bromide often offers higher reactivity in standard nucleophilic substitution reactions, the incorporation of a fluorine atom via 2-fluorobenzyl bromide can impart desirable properties to the final molecule, such as enhanced metabolic stability and altered binding characteristics. Researchers should weigh the potential for slightly more forcing reaction conditions or lower yields with 2-fluorobenzyl bromide against the significant advantages that fluorine substitution can offer in a drug development context. Careful consideration of the specific nucleophile, solvent, and temperature will be crucial for optimizing the synthesis regardless of the chosen reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. researchgate.net [researchgate.net]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Product Structure Confirmation: Synthesis with 2-Fluoro-3-methylbenzyl Bromide and its Positional Isomer
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug discovery, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comparative analysis of the synthesis and structural verification of a target ether using 2-Fluoro-3-methylbenzyl bromide and its positional isomer, 4-Fluoro-3-methylbenzyl bromide. We delve into a common and robust reaction, the Williamson ether synthesis, to highlight the subtle yet crucial differences in product outcomes and the analytical techniques required for their confirmation.
Synthesis Overview: Williamson Ether Synthesis
The Williamson ether synthesis is a widely employed method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2][3][4][5] In this guide, we compare the reaction of two isomeric benzyl bromides with sodium ethoxide to yield their respective ethyl ethers.
Reaction Scheme:
-
Reaction 1: this compound + Sodium ethoxide → 1-(ethoxymethyl)-2-fluoro-3-methylbenzene
-
Reaction 2 (Alternative): 4-Fluoro-3-methylbenzyl bromide + Sodium ethoxide → 1-(ethoxymethyl)-4-fluoro-3-methylbenzene
This comparison will shed light on how the position of the fluorine atom on the benzene ring influences the spectroscopic properties of the resulting product, providing a clear case study for structural confirmation.
Comparative Data Presentation
The following table summarizes the expected outcomes of the syntheses, assuming standard laboratory conditions.
| Parameter | Product from this compound | Product from 4-Fluoro-3-methylbenzyl bromide |
| Product Name | 1-(ethoxymethyl)-2-fluoro-3-methylbenzene | 1-(ethoxymethyl)-4-fluoro-3-methylbenzene |
| Molecular Formula | C10H13FO | C10H13FO |
| Molecular Weight | 168.21 g/mol | 168.21 g/mol |
| Expected Yield | ~85-95% | ~85-95% |
| Purity (Post-purification) | >98% | >98% |
| Key ¹H NMR Shifts (δ, ppm) | ~4.5 (s, 2H, -CH₂-O-), ~3.5 (q, 2H, -O-CH₂-CH₃), ~1.2 (t, 3H, -CH₂-CH₃), Aromatic protons with distinct splitting patterns due to F-H coupling. | ~4.4 (s, 2H, -CH₂-O-), ~3.5 (q, 2H, -O-CH₂-CH₃), ~1.2 (t, 3H, -CH₂-CH₃), Aromatic protons with different splitting patterns compared to the 2-fluoro isomer. |
| Key ¹³C NMR Shifts (δ, ppm) | Benzylic -CH₂- carbon signal will be influenced by the ortho-fluorine. Aromatic carbons will show characteristic C-F coupling constants. | Benzylic -CH₂- carbon signal will have a different chemical shift. Aromatic carbons will show different C-F coupling constants due to the fluorine's position. |
| Key IR Absorptions (cm⁻¹) | ~1100 (C-O stretch), Aromatic C-H and C=C absorptions. | ~1100 (C-O stretch), Aromatic C-H and C=C absorptions. |
| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ at 168. | Expected molecular ion peak [M]⁺ at 168. |
Experimental Protocols
Detailed methodologies for the synthesis and key analytical experiments are provided below.
I. Synthesis of 1-(ethoxymethyl)-2-fluoro-3-methylbenzene
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.1 equivalents of sodium metal in absolute ethanol with stirring.
-
Reaction: To the freshly prepared sodium ethoxide solution, add 1.0 equivalent of this compound dropwise at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: Acquire a proton NMR spectrum. Key signals to observe are the singlet for the benzylic protons, the quartet and triplet for the ethyl group, and the aromatic protons, which will exhibit splitting due to coupling with the fluorine atom.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. Observe the chemical shifts of the benzylic and ethyl carbons, as well as the aromatic carbons. The carbon atoms bonded to or near the fluorine will show characteristic splitting (C-F coupling).
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
III. Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid product between two salt plates (e.g., NaCl or KBr) or prepare a thin film on a single plate.
-
Data Acquisition: Obtain the IR spectrum. The key diagnostic peak for an ether is the C-O stretching vibration, typically found in the 1050-1150 cm⁻¹ region.[6]
IV. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small, diluted sample of the product into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
-
Analysis: Observe the mass-to-charge ratio (m/z) of the resulting ions. The molecular ion peak ([M]⁺) should correspond to the molecular weight of the product.
Visualizations
The following diagrams illustrate the experimental workflow and the logical comparison presented in this guide.
References
A Comparative Guide to the Relative Reactivity of Ortho-Fluoro Substituted Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Substituent Effects on Reactivity
The reactivity of benzyl bromides in nucleophilic substitution reactions is highly sensitive to the nature and position of substituents on the aromatic ring. These effects can be broadly categorized as electronic and steric. Electronic effects, which include inductive and resonance effects, alter the electron density at the benzylic carbon, thereby influencing the stability of the transition state and any carbocation intermediates. Steric effects arise from the physical bulk of a substituent, which can hinder the approach of the nucleophile to the reaction center.
The fluorine atom is a particularly interesting substituent due to its high electronegativity (strong inductive electron-withdrawing effect, -I) and its ability to donate a lone pair of electrons through resonance (a +R effect). The interplay of these opposing effects, combined with steric considerations, determines the overall reactivity of fluorobenzyl bromides.
Qualitative Comparison of Reactivity
Based on general principles of organic chemistry, the expected relative reactivity of fluoro-substituted benzyl bromides in SN1 and SN2 reactions is summarized below. It is important to note that ortho-substituted benzyl halides are generally less reactive than their para-isomers due to steric hindrance to the attacking nucleophile or to solvation of the developing carbocation.
| Substituent Position | Reaction Type | Expected Relative Reactivity | Rationale |
| ortho-Fluoro | SN1 & SN2 | Decreased | Steric Hindrance: The primary factor is the steric bulk of the ortho-fluorine atom, which hinders the backside attack of the nucleophile in an SN2 reaction and impedes solvation of the incipient carbocation in an SN1 reaction. Electronic Effect: The strong electron-withdrawing inductive effect (-I) of fluorine destabilizes the transition state in both SN1 (destabilizing the carbocation) and SN2 (increasing the partial positive charge on the benzylic carbon) pathways. |
| meta-Fluoro | SN1 & SN2 | Decreased | Electronic Effect: The dominant effect is the electron-withdrawing inductive effect (-I) of the fluorine atom, which is felt at the meta position. This effect destabilizes the carbocation intermediate in an SN1 reaction and the electron-deficient transition state of an SN2 reaction, thus decreasing the reaction rate compared to unsubstituted benzyl bromide. The resonance effect (+R) does not operate from the meta position. |
| para-Fluoro | SN1 & SN2 | Slightly Decreased or Similar to Unsubstituted | Electronic Effect: At the para position, both the inductive (-I) and resonance (+R) effects of fluorine are at play. The electron-withdrawing inductive effect tends to decrease reactivity by destabilizing the transition state. Conversely, the electron-donating resonance effect can stabilize a carbocation intermediate in an SN1 reaction. The net effect is a balance of these two opposing forces, often resulting in a reactivity that is similar to or slightly lower than that of unsubstituted benzyl bromide. |
| Unsubstituted | SN1 & SN2 | Baseline | Provides a baseline for comparison. |
Experimental Protocols: Determination of Solvolysis Rates
To quantitatively determine the relative reactivity of substituted benzyl bromides, a common experimental method is to measure the rates of solvolysis. In a solvolysis reaction, the solvent acts as the nucleophile. The progress of the reaction can be monitored by measuring the increase in the concentration of the resulting acid (HBr) over time, typically using a conductivity meter or by titration.
A representative protocol for determining the rate of solvolysis in an ethanol-water mixture is as follows:
Materials:
-
Substituted benzyl bromide (e.g., ortho-fluoro benzyl bromide)
-
Absolute ethanol
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the desired solvent mixture (e.g., 80% ethanol in water by volume).
-
Equilibrate the solvent mixture and a dilute solution of the benzyl bromide in a constant temperature bath set to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by rapidly adding a small, known volume of the benzyl bromide solution to the equilibrated solvent in a reaction vessel equipped with a conductivity probe.
-
Record the conductivity of the solution at regular time intervals. The increase in conductivity is proportional to the amount of HBr produced.
-
Continue recording data for at least two to three half-lives of the reaction.
-
The first-order rate constant (k) for the solvolysis reaction can be determined by plotting the natural logarithm of the change in conductivity versus time. The slope of this line will be equal to -k.
-
Repeat the experiment for each of the other isomers and the unsubstituted benzyl bromide under identical conditions to allow for a direct comparison of their reactivities.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the relative reactivity of substituted benzyl bromides via solvolysis.
Comparative Guide to the Analysis of Residual 2-Fluoro-3-methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of residual 2-Fluoro-3-methylbenzyl bromide, a reactive intermediate often used in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the purity, safety, and quality of active pharmaceutical ingredients (APIs). This document details a primary method, Gas Chromatography with Flame Ionization Detection (GC-FID), and compares it with alternative techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Due to its reactivity and potential toxicity, controlling its residual levels in the final API is a mandatory regulatory requirement. This guide offers a comparative overview of common analytical techniques to assist researchers in selecting the most suitable method for their specific needs, considering factors such as sensitivity, selectivity, and laboratory resources.
Analytical Methodologies: A Comparative Overview
Data Presentation: Performance Comparison
The following table summarizes the estimated and reported performance characteristics of the different analytical techniques for the analysis of residual benzyl bromide derivatives.
| Parameter | GC-FID (Estimated for this compound) | HPLC-UV (with derivatization for Benzyl Halides) | GC-MS (for Halogenated Compounds) |
| Limit of Detection (LOD) | ~ 5 ppm | 0.01–0.03 μg/mL | 0.01 - 0.11 ppm |
| Limit of Quantitation (LOQ) | ~ 15 ppm | 7-9 μg/g | 0.03 - 0.38 ppm |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | 80 - 120% |
| Analysis Time | ~ 15 minutes | ~ 20 minutes | ~ 20 minutes |
| Selectivity | Good | Good to Excellent (derivatization dependent) | Excellent |
| Instrumentation Cost | Moderate | Moderate | High |
| Ease of Use | Moderate | Moderate | Complex |
Note: Performance data for GC-FID is estimated based on validated methods for benzyl bromide.[1] Performance of HPLC-UV and GC-MS is based on data for related halogenated compounds.
Experimental Protocols
Detailed experimental protocols for each of the discussed analytical techniques are provided below.
GC-FID Method for this compound (Proposed)
This method is adapted from a validated procedure for benzyl bromide and is expected to provide reliable quantification of residual this compound.[1]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent).
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C
-
Hold: 5 minutes
-
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.5 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
Sample Preparation:
-
Accurately weigh approximately 100 mg of the API sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane or a solvent in which the API is soluble but does not interfere with the analysis).
-
Prepare a standard stock solution of this compound in the same solvent.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected range of the residual impurity.
Considerations for Thermal Stability: Benzyl halides can be thermally labile.[2][3] It is crucial to evaluate the stability of this compound under the GC conditions. This can be assessed by:
-
Analyzing a standard solution at different injector temperatures to check for degradation.
-
Comparing the response of a direct injection with that of a headspace injection, where the sample is heated for a shorter duration.
HPLC-UV Method with Derivatization (Alternative)
For compounds that are thermally unstable or not sufficiently volatile for GC analysis, HPLC-UV with a pre-column derivatization step is a viable alternative.[4] Derivatization can enhance the UV absorbance and improve the chromatographic properties of the analyte.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Derivatization and Chromatographic Conditions:
-
Derivatizing Agent: A suitable nucleophilic reagent that reacts with the benzyl bromide moiety to form a stable, UV-active derivative.
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of the derivative.
-
Column Temperature: Ambient or slightly elevated.
Sample Preparation:
-
Dissolve the API sample in a suitable solvent.
-
Add the derivatizing agent and allow the reaction to proceed under optimized conditions (e.g., time, temperature, pH).
-
Quench the reaction if necessary.
-
Inject an aliquot of the derivatized sample into the HPLC system.
GC-MS Method (Alternative)
GC-MS offers superior selectivity and definitive identification of the analyte, which is particularly useful for complex matrices or for confirmation of results obtained by other methods.[4][5]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
The same column and similar chromatographic conditions as the GC-FID method can be used.
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitored Ions: Select characteristic ions from the mass spectrum of this compound for quantification and confirmation.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of residual this compound.
Caption: General workflow for the analysis of residual this compound.
Method Selection Logic Diagram
This diagram outlines the decision-making process for selecting the most appropriate analytical method.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
The choice of an analytical method for residual this compound depends on several factors, including the thermal stability of the analyte, the complexity of the sample matrix, the required sensitivity, and the available instrumentation. GC-FID presents a robust and cost-effective primary choice, provided the analyte exhibits sufficient thermal stability. For thermally labile compounds or when higher selectivity is needed, HPLC-UV with derivatization or GC-MS are powerful alternatives. It is imperative to validate the chosen method according to ICH guidelines to ensure reliable and accurate quantification of this critical process-related impurity.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Comparative FT-IR Analysis of Functional Groups in 2-Fluoro-3-methylbenzyl Bromide and Its Derivatives
For Immediate Release
This guide provides a detailed comparative analysis of 2-Fluoro-3-methylbenzyl bromide and its derivatives using Fourier-Transform Infrared (FT-IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive look at the vibrational frequencies of key functional groups. This document outlines the experimental methodology and presents a side-by-side comparison of the title compound with benzyl bromide derivatives containing electron-donating and electron-withdrawing groups.
Introduction to FT-IR Spectroscopy in Pharmaceutical Analysis
FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1] By measuring the absorption of infrared radiation by a sample, a unique molecular "fingerprint" is generated.[1] This spectrum allows for the identification and characterization of organic, polymeric, and other materials, making it an invaluable tool in quality control and chemical analysis.[1]
Experimental Protocol
The following protocol outlines the standardized procedure for obtaining FT-IR spectra for the analyzed benzyl bromide derivatives.
Instrumentation: A Fourier Transform Infrared Spectrometer, such as a Bruker Tensor 27 or a Perkin-Elmer spectrometer, is utilized for analysis.
Sample Preparation:
-
Liquid Samples (e.g., this compound): A small quantity of the neat liquid is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure the crystal surface is completely covered.[2]
-
Solid Samples (e.g., 4-Nitrobenzyl bromide): A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for ATR analysis, the solid powder is placed on the crystal and firm pressure is applied using a clamp.[2]
Data Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is collected to account for atmospheric and instrumental interferences.[2][3]
-
The prepared sample is placed in the spectrometer's sample compartment.
-
The spectrum is recorded over a wavenumber range of 4000-400 cm⁻¹.
-
To improve the signal-to-noise ratio, multiple scans (e.g., 32-64) are co-added.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Comparative FT-IR Spectral Data
The following table summarizes the key FT-IR absorption bands for this compound and selected derivatives. This comparison highlights the influence of different substituents on the vibrational frequencies of the benzyl bromide core structure.
| Functional Group | Vibration Mode | This compound (cm⁻¹) | 4-Methoxybenzyl Derivative (Approx. cm⁻¹) | 4-Nitrobenzyl Bromide (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| Aliphatic C-H (CH₃ & CH₂Br) | Stretch | 2960-2850 | 2960-2850 | 2960-2850 |
| Aromatic C=C | In-ring Stretch | 1600-1450 | 1610, 1515 | 1600, 1520 |
| Nitro (NO₂) | Asymmetric Stretch | N/A | N/A | ~1520 |
| Nitro (NO₂) | Symmetric Stretch | N/A | N/A | ~1345 |
| C-O (Methoxy) | Stretch | N/A | ~1250 | N/A |
| C-F | Stretch | 1400-1000 | N/A | N/A |
| C-H (in CH₂Br) | Wag | 1300-1150 | 1300-1150 | 1300-1150 |
| C-Br | Stretch | 690-515 | 690-515 | 690-515 |
Note: The data for this compound is interpreted from its NIST gas-phase IR spectrum.[4] The data for 4-Nitrobenzyl bromide is based on available spectral information.[5][6] The approximate values for a 4-methoxybenzyl derivative are based on general frequencies for aromatic ethers.
Analysis and Interpretation of Functional Groups
The FT-IR spectrum of This compound exhibits characteristic peaks that confirm its structure. The absorptions in the 3100-3000 cm⁻¹ region are indicative of the C-H stretching vibrations of the aromatic ring.[7] The peaks between 2960-2850 cm⁻¹ correspond to the C-H stretching of the methyl and bromomethyl groups. The series of absorptions in the 1600-1450 cm⁻¹ range are due to the C=C in-ring stretching vibrations of the benzene ring.[7] The C-F stretching vibration is expected to appear in the 1400-1000 cm⁻¹ region, while the C-Br stretching vibration is typically observed at lower wavenumbers, between 690-515 cm⁻¹.[8]
For comparison, a derivative with an electron-donating group, such as a 4-methoxybenzyl compound, would show a strong C-O stretching band around 1250 cm⁻¹. In contrast, a derivative with a strong electron-withdrawing group, like 4-Nitrobenzyl bromide , displays characteristic strong absorption bands for the nitro group (NO₂): an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch near 1345 cm⁻¹.[9]
The position of the C-Br stretching frequency can be influenced by the presence of other substituents on the aromatic ring, although these bands are often found in the complex fingerprint region of the spectrum, making precise assignments challenging.
Workflow for FT-IR Analysis
The logical flow from sample preparation to final data interpretation in an FT-IR analysis is crucial for obtaining reliable results. The following diagram illustrates this workflow.
Caption: Workflow of FT-IR analysis from sample preparation to report generation.
Conclusion
The FT-IR spectra of this compound and its derivatives provide clear, characteristic absorption bands corresponding to their respective functional groups. By comparing these spectra, the influence of electron-donating and electron-withdrawing substituents on the vibrational frequencies of the core benzyl bromide structure can be effectively studied. This guide serves as a valuable resource for the identification and characterization of these compounds in a research and development setting.
References
- 1. rtilab.com [rtilab.com]
- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 3. mse.washington.edu [mse.washington.edu]
- 4. This compound [webbook.nist.gov]
- 5. 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, 1-(bromomethyl)-4-nitro- [webbook.nist.gov]
- 7. 4-硝基苄溴 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. FTIR [terpconnect.umd.edu]
A Comparative Study of Leaving Group Ability in Substituted Benzyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the leaving group ability of halides in substituted benzyl systems, a crucial consideration in the synthesis of pharmaceutical intermediates and other fine chemicals. Nucleophilic substitution reactions at the benzylic position are fundamental in organic synthesis, and the efficiency of these reactions is significantly influenced by the nature of the leaving group and the electronic properties of the benzene ring substituents. This document summarizes key experimental data, provides detailed experimental protocols for kinetic analysis, and illustrates the underlying reaction mechanisms.
Introduction to Leaving Group Ability in Benzyl Halides
The reactivity of benzyl halides in nucleophilic substitution reactions is exceptionally sensitive to both the nature of the halogen and the substituents on the aromatic ring. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both, depending on the structure of the benzyl halide, the nucleophile, the solvent, and the temperature.
The S(_N)1 mechanism involves the formation of a resonance-stabilized benzylic carbocation in the rate-determining step.[1] Consequently, electron-donating groups on the benzene ring, which further stabilize this carbocation, accelerate the reaction. Conversely, electron-withdrawing groups destabilize the carbocation and slow down the S(_N)1 reaction. For the S(_N)2 mechanism, the reaction occurs in a single concerted step where the nucleophile attacks the benzylic carbon as the halide leaves. While steric hindrance can play a role, electronic effects are also significant in stabilizing the transition state.
A good leaving group is one that can stabilize the negative charge it accepts upon departing. For the halides, the leaving group ability generally increases down the group in the periodic table: I
−
> Br−
−
−
Comparative Quantitative Data
The following tables summarize experimental data on the solvolysis of substituted benzyl halides, illustrating the effects of both the leaving group and ring substituents on the reaction rate.
Table 1: Effect of Ring Substituents on the Solvolysis of Benzyl Chlorides
The solvolysis of a series of para- and meta-substituted benzyl chlorides in 80% aqueous ethanol demonstrates the profound impact of electronic effects on the reaction rate. The data presented here is correlated using the Hammett equation, which quantifies the influence of substituents on reaction rates.
| Substituent (X) | First-Order Rate Constant (k) at 25°C (s
| Relative Rate (k(_X)/k(_H)) |
| p-OCH(_3) | 3.0 x 10
| 1875 |
| p-CH(_3) | 5.1 x 10
| 32 |
| H | 1.6 x 10
| 1 |
| p-Cl | 7.9 x 10
| 0.49 |
| m-Cl | 2.5 x 10
| 0.16 |
| p-NO(_2) | 1.1 x 10
| 0.0069 |
Data adapted from studies on the solvolysis of substituted benzyl chlorides.[2]
The data clearly shows that electron-donating groups (e.g., p-OCH(_3), p-CH(_3)) significantly accelerate the solvolysis rate, consistent with the stabilization of a carbocation intermediate in an S(_N)1-like mechanism. Conversely, electron-withdrawing groups (e.g., p-Cl, m-Cl, p-NO(_2)) retard the reaction.
Reaction Mechanisms and Logical Relationships
The choice between an S(_N)1 and S(_N)2 pathway for nucleophilic substitution on a benzyl halide is a critical aspect of understanding its reactivity. The following diagrams illustrate these two competing mechanisms.
Caption: Competing S(_N)1 and S(_N)2 pathways for benzyl halide substitution.
Experimental Protocols
The following is a detailed protocol for determining the first-order rate constant of solvolysis for a benzyl halide, such as p-methylbenzyl chloride, in an 80% ethanol-water mixture using a conductometric method.[3]
Objective: To measure the rate of solvolysis by monitoring the increase in conductivity due to the formation of HBr and its subsequent reaction with water to form H(_3)O
+
and Br−
Materials:
-
p-Methylbenzyl bromide
-
Absolute ethanol
-
Deionized water
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare an 80:20 (v/v) ethanol-water mixture by accurately measuring the required volumes of absolute ethanol and deionized water.
-
Temperature Equilibration: Place the solvent mixture in the constant temperature water bath set to 25.0 ± 0.1 °C. Allow the solvent to equilibrate for at least 30 minutes. Also, place a sealed container of p-methylbenzyl bromide in the bath to reach thermal equilibrium.
-
Conductivity Meter Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using standard calibration solutions.
-
Reaction Initiation: Pipette a known volume of the equilibrated solvent into the reaction vessel. Place the conductivity probe into the solvent and wait for a stable reading (this will be the initial conductivity).
-
At time t=0, rapidly inject a small, accurately known amount of p-methylbenzyl bromide into the solvent with vigorous stirring to ensure immediate mixing. Start the stopwatch simultaneously.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals (e.g., every 30 seconds for the first few minutes, then every minute) for a period that extends to at least three half-lives of the reaction.
-
Infinity Reading: After the reaction has gone to completion (approximately 10 half-lives), or by heating the solution gently to drive the reaction to completion and then cooling back to 25.0 °C, record the final conductivity (G(_∞)).
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G(_∞) - G(_t)) versus time (t), where G(_t) is the conductivity at time t. The slope of the resulting straight line will be -k.
The following diagram illustrates the experimental workflow for comparing the leaving group ability of different benzyl halides.
Caption: Experimental workflow for the comparative study of leaving group ability.
Conclusion
The leaving group ability in substituted benzyl halides is a critical determinant of their reactivity in nucleophilic substitution reactions. The general trend of I
−
> Br−
−
−
References
Safety Operating Guide
Proper Disposal of 2-Fluoro-3-methylbenzyl Bromide: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and drug development professionals handling 2-Fluoro-3-methylbenzyl bromide must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated organic compound.
Key Hazards and Safety Information
Before handling this compound, it is crucial to be aware of its associated hazards. Like similar compounds such as benzyl bromide and 2-fluorobenzyl bromide, it is expected to be a combustible liquid that can cause skin, eye, and respiratory irritation.[2][3][4] Inhalation or absorption through the skin may be harmful.[2]
| Hazard Profile | Handling and Safety Precautions |
| Physical Hazards | Combustible liquid. Keep away from heat, sparks, and open flames.[2][3] |
| Health Hazards | Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2] Harmful if swallowed or in contact with skin. |
| Personal Protective Equipment (PPE) | Wear protective gloves (fluorinated or nitrile rubber recommended), safety goggles, and a lab coat.[2] Work in a well-ventilated area or under a chemical fume hood.[2][5] |
| First Aid | In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes.[2][6] For skin contact, wash off with soap and plenty of water.[2] If inhaled, move to fresh air.[2] Seek medical attention if symptoms persist. |
Experimental Workflow for Disposal
The proper disposal of this compound is a critical final step in any experimental protocol involving this reagent. The following workflow ensures that waste is handled in a manner that is safe for personnel and the environment.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Do not mix with non-halogenated waste. Halogenated organic compounds require specific disposal methods, typically incineration at high temperatures.[7] Mixing them with other waste streams can complicate disposal and increase costs.[8]
-
Collect waste this compound, including any contaminated materials like pipette tips or absorbent pads, in a designated, properly labeled, and chemically compatible container.[8][9] The container should have a secure, tight-fitting lid to prevent the release of vapors.[9]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."[7][8]
-
List all chemical constituents and their approximate percentages on the label.[8][10] Do not use abbreviations or chemical formulas.[9]
3. Temporary Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
Ensure the storage area is cool, dry, and well-ventilated.[5][6]
-
Store the container in secondary containment to prevent spills.[8]
-
Keep the container away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[3]
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as sand, vermiculite, or commercial sorbent pads.[5][11]
-
Collect the contaminated absorbent material in a sealed container and label it as hazardous waste for proper disposal.[5][8]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]
5. Final Disposal:
-
Do not dispose of this compound down the drain or by evaporation.[3][5] This is environmentally harmful and illegal in most jurisdictions.
-
Once the waste container is nearly full (approximately 75%), or as per your institution's guidelines, arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.[8] They will ensure the waste is transported to a permitted facility for incineration.[7]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. B20538.06 [thermofisher.com]
- 2. westliberty.edu [westliberty.edu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. msds.nipissingu.ca [msds.nipissingu.ca]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 2-Fluoro-3-methylbenzyl bromide
Essential Safety and Handling Guide for 2-Fluoro-3-methylbenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for handling this compound (CAS RN: 151412-12-3). As a substituted benzyl bromide, this compound is anticipated to be corrosive, a lachrymator (tear-inducing), and harmful if inhaled or absorbed through the skin. Strict adherence to these safety measures is imperative to ensure personnel safety and environmental protection in the laboratory.
Immediate Safety and Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling this compound due to its hazardous nature. The following table summarizes the required PPE.
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive liquid and irritating vapors that can cause severe eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended. A chemical-resistant lab coat and apron or coveralls. | Prevents skin contact, which can lead to severe burns and irritation.[1][2] It is crucial to consult the glove manufacturer's specific chemical resistance data. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Necessary when handling the compound outside of a certified chemical fume hood or in the event of a spill to protect the respiratory tract from harmful vapors.[1][3] |
Operational Plan: From Receipt to Disposal
A systematic approach is essential for safely managing this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and metals.[1] The storage area should be designated for corrosive and hazardous materials.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all appropriate hazard warnings.[1]
2. Handling and Use:
-
Engineering Controls: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Full PPE, as detailed in the table above, must be worn at all times.
-
Spill Kit: A spill kit specifically for corrosive and hazardous materials should be readily available. This should include absorbent materials (e.g., sand, vermiculite), a neutralizing agent (such as sodium bicarbonate), and designated, labeled containers for hazardous waste.[2]
3. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Disposal Procedure: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[4]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural flow for safely managing this compound in the laboratory.
Caption: Procedural workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



